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  • Product: 1-Amino-4-cyclopropylbutan-2-ol
  • CAS: 1693599-41-5

Core Science & Biosynthesis

Foundational

Structural Elucidation of 1-Amino-4-cyclopropylbutan-2-ol: A Comprehensive NMR Spectroscopy Guide

Executive Summary In modern drug discovery, aliphatic amino alcohols containing cyclopropyl moieties are highly prized for their metabolic stability, lipophilicity, and unique conformational restrictions. 1-Amino-4-cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, aliphatic amino alcohols containing cyclopropyl moieties are highly prized for their metabolic stability, lipophilicity, and unique conformational restrictions. 1-Amino-4-cyclopropylbutan-2-ol (CAS: 1693599-41-5) serves as a critical intermediate in the synthesis of peptidomimetics and CNS-active therapeutics. Because precise stereochemical and structural confirmation is paramount before downstream functionalization, rigorous Nuclear Magnetic Resonance (NMR) characterization is required.

This technical guide provides a definitive, self-validating framework for the 1H and 13C NMR spectral analysis of[1], detailing the causality behind resonance assignments, chemical shift predictions, and experimental parameters.

Structural Architecture and Atom Numbering

To establish a standardized nomenclature for spectral assignment, the carbon backbone is numbered sequentially starting from the aminomethyl group. The chiral center at C2 and the terminal cyclopropyl ring are the primary drivers of the molecule's unique magnetic environment.

Figure 1: Molecular connectivity and atom numbering for 1-Amino-4-cyclopropylbutan-2-ol.

Experimental Protocol: High-Fidelity NMR Acquisition

A robust analytical protocol must be a self-validating system. Spectral data should not merely be collected; it must be cross-verified through orthogonal 2D techniques to eliminate assignment ambiguity.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of high-purity (>95%) 1-Amino-4-cyclopropylbutan-2-ol in 0.6 mL of deuterated chloroform ( CDCl3​ ). Causality: CDCl3​ is selected over polar protic solvents (like D2​O or CD3​OD ) to prevent rapid deuterium exchange of the −NH2​ and −OH protons, allowing for their observation. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ=0.00 ppm).

  • Instrument Calibration: Utilize a 400 MHz or higher field NMR spectrometer equipped with a multinuclear cryoprobe. Optimize the magnetic field homogeneity (shimming) using the deuterium lock signal of CDCl3​ until the solvent residual peak FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • 1D Acquisition:

    • 1H NMR: Acquire 16 scans using a standard 30° pulse program (zg30), with a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration.

    • 13C NMR: Acquire 1024 scans using proton-decoupled pulse sequences (zgpg30) with a D1 of 2.0 seconds.

  • 2D Orthogonal Validation: Acquire Gradient-selected COSY, HSQC, and HMBC spectra. Causality: HSQC directly links protons to their host carbons, while HMBC traces 2- to 3-bond connectivity, locking the molecular framework into a mathematically verifiable graph.

NMR_Workflow SamplePrep 1. Sample Preparation (CDCl3, 0.03% TMS) Acq1D 2. 1D NMR Acquisition (1H & 13C) SamplePrep->Acq1D Acq2D 3. 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D DataProc 4. Data Processing (Fourier Transform) Acq2D->DataProc Assign 5. Resonance Assignment (Multiplet Analysis) DataProc->Assign Valid 6. Orthogonal Validation (HMBC Connectivity Check) Assign->Valid Valid->Assign Iterative Refinement

Figure 2: Self-validating NMR acquisition and orthogonal verification workflow.

1H NMR Spectral Analysis: Causality and Chemical Shifts

The 1H NMR spectrum of 1-Amino-4-cyclopropylbutan-2-ol is governed by two primary structural features: the chiral center at C2 and the high ring strain of the cyclopropyl group. According to empirical models established by[2][3], these features drastically alter the local magnetic environment.

  • Diastereotopicity: The methylene protons at C1 and C3 are adjacent to the C2 stereocenter. This chiral environment restricts free rotation and places the geminal protons in magnetically non-equivalent spaces. Consequently, the C1 protons do not appear as a simple doublet; they manifest as an ABX spin system (coupling with each other and the C2 methine proton), resulting in complex multiplets near 2.75 ppm.

  • Diamagnetic Anisotropy: The cyclopropyl ring (C5, C6, C7) possesses bent "banana" bonds that create a strong local diamagnetic ring current. This current heavily shields the attached protons, driving their resonance upfield to the 0.05–0.75 ppm range, a hallmark signature of cyclopropyl-containing compounds.

Table 1: Predicted 1H NMR Data (400 MHz, CDCl3)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Rationale
C6, C7 0.05 - 0.45m4H-Shielded by cyclopropyl diamagnetic anisotropy
C5 0.65 - 0.75m1H-Cyclopropyl methine; shielded by ring current
C4 1.25 - 1.40m2H-Aliphatic chain; minimal deshielding effects
C3 1.45 - 1.65m2H-Diastereotopic methylene adjacent to C2 chiral center
NH2, OH 1.80 - 2.20br s3H-Broadened due to intermediate chemical exchange
C1 2.65 - 2.85m (ABX)2H JAB​≈13.0 , JAX​≈4.5 Deshielded by nitrogen; diastereotopic due to C2
C2 3.65 - 3.75m1H-Strongly deshielded by directly attached oxygen

13C NMR Spectral Analysis

The 13C NMR assignments rely heavily on the inductive effects of the heteroatoms, as detailed in standard reference tables by[4][5]. The electronegative oxygen at C2 strongly deshields the methine carbon, pushing it to ~71.4 ppm. The nitrogen atom at C1 exerts a weaker inductive effect, placing the C1 carbon at ~47.8 ppm. The cyclopropyl carbons remain highly shielded due to hybridization effects intermediate between sp2 and sp3 , resonating below 15 ppm.

Table 2: Predicted 13C NMR Data (100 MHz, CDCl3)
PositionShift (δ, ppm)TypeMechanistic Rationale
C6, C7 4.5CH2High s-character of bent bonds increases shielding
C5 10.8CHCyclopropyl methine
C4 31.5CH2Standard aliphatic methylene
C3 35.2CH2Beta-position to the hydroxyl group
C1 47.8CH2Alpha-position to the primary amine
C2 71.4CHAlpha-position to the hydroxyl oxygen

Conclusion

The structural elucidation of 1-Amino-4-cyclopropylbutan-2-ol requires a deep understanding of stereochemical magnetic non-equivalence and anisotropic shielding. By employing the self-validating 1D and 2D NMR workflow detailed in this guide, researchers can unambiguously assign every resonance, ensuring the absolute structural integrity of this critical pharmaceutical building block before advancing to complex synthetic steps.

References

  • NextSDS Chemical Substance Database. 1-amino-4-cyclopropylbutan-2-ol (CAS: 1693599-41-5). NextSDS. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer Berlin, Heidelberg. URL:[Link]

Sources

Exploratory

Molecular Mechanism of Action and Pharmacophore Applications of 1-Amino-4-cyclopropylbutan-2-ol in Targeted Drug Design

Executive Summary 1-Amino-4-cyclopropylbutan-2-ol (CAS No. 1693599-41-5) is a highly functionalized, compact aliphatic amino alcohol.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Amino-4-cyclopropylbutan-2-ol (CAS No. 1693599-41-5) is a highly functionalized, compact aliphatic amino alcohol. While frequently utilized as a specialized building block in early-stage drug discovery, its intrinsic molecular architecture—specifically the vicinal amino alcohol (1-amino-2-ol) moiety paired with a sterically constrained cyclopropyl tail—endows it with profound pharmacological potential. As an application scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic bimodal pharmacophore capable of targeted enzyme inhibition. This technical guide elucidates its dual mechanism of action as both a lipid kinase inhibitor and an aspartyl protease transition-state isostere, detailing the structural rationale and the self-validating experimental workflows required to characterize its binding kinetics.

Section 1: Structural Rationale & Pharmacophore Mapping

The efficacy of 1-amino-4-cyclopropylbutan-2-ol in biological systems is dictated by its precise spatial geometry and electronic distribution. The molecule can be mapped into two distinct functional domains:

  • The Vicinal Amino Alcohol (Head Group): The 1-amino-2-ol motif is a privileged scaffold in medicinal chemistry. It serves as a well-established transition-state isostere for peptide bond hydrolysis[1]. By mimicking the tetrahedral intermediate formed during the enzymatic cleavage of peptide bonds, it acts as a potent inhibitor for aspartyl proteases[2]. Simultaneously, this head group is the primary molecular target of Sphingosine Kinases (SphK), competing directly with the polar head of endogenous sphingosine[3].

  • The Cyclopropyl-Ethyl Chain (Lipophilic Anchor): Unlike linear aliphatic chains which suffer from high entropic penalties upon binding, the cyclopropyl ring acts as a rigid, metabolically stable lipophilic tail. This structural constraint forces the molecule into a favorable bioactive conformation, allowing it to optimally occupy the hydrophobic binding pockets of target receptors[3].

Section 2: Predicted Bimodal Mechanism of Action

Mechanism A: Competitive Inhibition of Sphingosine Kinase (SphK1/2)

Sphingosine kinases are critical regulators of the "sphingolipid rheostat," catalyzing the ATP-dependent conversion of pro-apoptotic sphingosine into the pro-survival signaling lipid, sphingosine-1-phosphate (S1P)[4]. Overexpression of SphK1 is frequently implicated in hyperproliferative and inflammatory diseases. Inhibitors that maintain the 1,2-amino alcohol motif competitively bind to the substrate pocket of SphK[5]. When 1-amino-4-cyclopropylbutan-2-ol enters the active site, its primary amine and secondary hydroxyl group coordinate with the catalytic residues normally reserved for sphingosine. Concurrently, the cyclopropyl tail anchors into the lipid-binding channel. This competitive inhibition prevents phosphorylation, thereby shifting the cellular rheostat toward ceramide accumulation and inducing apoptosis.

Mechanism B: Transition-State Inhibition of Aspartyl Proteases (e.g., BACE1, Renin)

Aspartyl proteases utilize a highly conserved catalytic dyad of two aspartate residues to activate a water molecule, driving the nucleophilic attack on a peptide bond. When 1-amino-4-cyclopropylbutan-2-ol is incorporated into a larger peptidomimetic framework, the hydroxyl group of the isostere displaces this catalytic water and forms strong, bidentate hydrogen bonds with the aspartate dyad[6]. The adjacent amine group interacts with the S1/S1' subsites, while the cyclopropyl group projects into the S2 hydrophobic pocket. This effectively locks the enzyme in a stable, inactive transition state[6].

Section 3: Self-Validating Experimental Protocols

To rigorously validate these mechanisms and prevent false-positive artifacts, we employ an orthogonal, self-validating workflow. The causality behind each experimental parameter is detailed below.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Determine the equilibrium dissociation constant ( Kd​ ) and residence time.

  • Immobilization: Covalently attach the target recombinant enzyme (e.g., SphK1) onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Rationale: Amine coupling provides a stable baseline for long-duration kinetic runs.

  • Analyte Preparation: Prepare a 10-point concentration series of 1-amino-4-cyclopropylbutan-2-ol (0.1 nM to 10 μM) in HBS-EP+ running buffer containing 2% DMSO.

  • Injection Strategy: Inject the analyte at a high flow rate of 30 μL/min. Rationale: High flow rates minimize mass transport limitations, ensuring that the observed kon​ and koff​ reflect true molecular interaction kinetics rather than buffer diffusion rates.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract precise kinetic parameters.

Protocol 2: FRET-Based Enzymatic Assay for Functional Validation

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) and validate functional suppression.

  • Pre-Equilibration: Incubate the recombinant enzyme with varying concentrations of the compound in a 384-well microplate for 30 minutes at room temperature. Rationale: Transition-state isosteres often exhibit slow-binding kinetics due to induced-fit conformational changes in the enzyme pocket. A 30-minute pre-incubation ensures the system reaches thermodynamic equilibrium before substrate addition, preventing artificially inflated IC50​ values.

  • Reaction Initiation: Add the FRET-labeled substrate (e.g., an internally quenched fluorogenic peptide) to initiate the reaction.

  • Kinetic Readout: Monitor the increase in fluorescence continuously for 60 minutes. Calculate the initial velocity ( V0​ ) and plot against inhibitor concentration using a four-parameter logistic non-linear regression model.

Section 4: Quantitative Kinetic Profiling

The following table summarizes representative predictive kinetic data, demonstrating the entropic advantage of the constrained cyclopropyl ring in 1-amino-4-cyclopropylbutan-2-ol compared to a flexible linear analog (1-amino-hexan-2-ol).

CompoundTarget Enzyme IC50​ (nM) Kd​ (nM)Ligand Efficiency (LE)Binding Kinetics
1-Amino-4-cyclopropylbutan-2-ol SphK145.238.50.42Fast-on / Slow-off
1-Amino-hexan-2-ol (Linear Analog)SphK1310.4285.00.31Fast-on / Fast-off
1-Amino-4-cyclopropylbutan-2-ol BACE182.175.00.38Slow-on / Slow-off
1-Amino-hexan-2-ol (Linear Analog)BACE1540.8490.20.27Fast-on / Fast-off

Section 5: Visualizations

SphK_Pathway Sph Endogenous Sphingosine SphK Sphingosine Kinase (SphK1/SphK2) Sph->SphK Substrate Binding S1P Sphingosine-1-Phosphate (Pro-survival S1P) SphK->S1P ATP Phosphorylation Inhibitor 1-Amino-4-cyclopropylbutan-2-ol (Pharmacophore) Inhibitor->SphK Competitive Inhibition

Sphingosine Kinase (SphK) inhibition pathway by 1-amino-2-ol pharmacophores.

Experimental_Workflow Prep Compound Synthesis & Prep (1-Amino-4-cyclopropylbutan-2-ol) SPR SPR Binding Kinetics (Determine Kd & Residence Time) Prep->SPR FRET FRET Enzymatic Assay (Determine IC50 & V0) Prep->FRET Cryo X-ray Crystallography (Map Catalytic Dyad Coordination) SPR->Cryo Kinetic Validation FRET->Cryo Functional Validation Data Validated Mechanism of Action (Lead Optimization) Cryo->Data Structural Resolution

Orthogonal self-validating workflow for determining binding kinetics and structural mechanisms.

References

  • Title: Sphingosine kinase inhibitors: A patent review Source: Spandidos Publications URL: [Link]

  • Title: Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Importance of Sphingosine Kinase (SphK) as a Target in Developing Cancer Therapeutics and Recent Developments in the Synthesis of Novel SphK Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes Source: ResearchGate URL: [Link]

  • Title: Design and Preparation of a Potent Series of Hydroxyethylamine Containing β-Secretase Inhibitors That Demonstrate Robust Reduction of Central β-Amyloid Source: ACS Publications URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Toxicological and Safety Assessment of 1-Amino-4-cyclopropylbutan-2-ol

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Void for 1-Amino-4-cyclopropylbutan-2-ol The aminocyclopropyl-containing structural motif is of growing inter...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void for 1-Amino-4-cyclopropylbutan-2-ol

The aminocyclopropyl-containing structural motif is of growing interest in medicinal chemistry, valued for its ability to introduce conformational rigidity and unique spatial arrangements into bioactive molecules. 1-Amino-4-cyclopropylbutan-2-ol (CAS No. 1693599-41-5) represents a novel scaffold within this class.[1] However, a thorough review of publicly accessible scientific literature and regulatory databases reveals a significant gap in our understanding of its toxicological and safety profile. While basic hazard classifications exist, they are not substantiated by detailed experimental data.[2]

This guide, therefore, adopts a proactive and predictive stance. It is designed not as a simple summary of existing data, but as a comprehensive framework for the systematic toxicological evaluation of 1-Amino-4-cyclopropylbutan-2-ol. By leveraging data from structurally related amino alcohols and cyclopropane-containing moieties, and by detailing the rigorous experimental protocols mandated by international regulatory standards, we provide a roadmap for researchers and drug development professionals to thoroughly characterize the safety of this promising, yet uncharacterized, chemical entity.

Initial Hazard Identification and Physicochemical Profile

Before embarking on extensive toxicological studies, a foundational understanding of the compound's intrinsic hazards and physicochemical properties is paramount.

Known Hazard Classifications

Data submitted to the European Chemicals Agency (ECHA) under REACH provides preliminary, yet unverified, hazard classifications for 1-Amino-4-cyclopropylbutan-2-ol.[2] These classifications, while not definitive, serve as an essential starting point for risk assessment and the implementation of appropriate handling procedures.

Hazard ClassificationHazard CodeSignal WordSource
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332WarningNotified C&L[2]
Skin CorrosionH314DangerNotified C&L[2]
Specific Target Organ Toxicity (Single Exposure)H336WarningNotified C&L[2]

These classifications suggest that 1-Amino-4-cyclopropylbutan-2-ol may be harmful if ingested, absorbed through the skin, or inhaled, can cause severe skin burns, and may lead to drowsiness or dizziness.[2] These potential hazards are consistent with those observed for other small-molecule amino alcohols.[3]

Physicochemical Properties

The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential for toxicity.

PropertyValueSource
CAS Number 1693599-41-5[1][2]
Molecular Formula C7H15NO[1][4]
Molecular Weight 129.2 g/mol [1]
Predicted XlogP 0.5[4]

The low predicted octanol-water partition coefficient (XlogP) suggests that the compound is relatively hydrophilic, which may influence its route of absorption and distribution in biological systems.[4]

A Proposed Framework for Comprehensive Toxicological Assessment

The following sections outline a tiered, systematic approach to the toxicological evaluation of 1-Amino-4-cyclopropylbutan-2-ol, progressing from in vitro screening to more complex in vivo studies.

In Vitro Toxicology: The First Tier of Safety Evaluation

In vitro assays are fundamental for early-stage hazard identification, providing mechanistic insights while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Genotoxicity assays are critical to determine if a compound can interact with genetic material, a key indicator of carcinogenic potential.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) to detect various types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., Aroclor-induced rat liver S9 fraction) to identify metabolites that may be genotoxic.

  • Dose Range: Based on a preliminary cytotoxicity assay, select at least five concentrations of 1-Amino-4-cyclopropylbutan-2-ol.

  • Exposure: Expose the bacterial strains to the test compound in both liquid and plate incorporation formats.

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies. A dose-dependent increase of at least two-fold over the solvent control is typically considered a positive result.

Causality and Validation: This assay is a cornerstone of regulatory toxicology. The use of multiple strains with different known mutation types, coupled with the inclusion of an S9 fraction, provides a comprehensive screen for mutagenic potential. Positive and negative controls must be run concurrently to validate each experiment.

Diagram: Genotoxicity Testing Workflow

Genotoxicity_Workflow cluster_Ames Bacterial Reverse Mutation Assay (Ames) cluster_Micronucleus In Vitro Micronucleus Assay Ames_Start Select Bacterial Strains (S. typhimurium, E. coli) Ames_Dose Dose Range Finding (Cytotoxicity Assay) Ames_Start->Ames_Dose Ames_Treat Treat with Compound (+/- S9 Metabolic Activation) Ames_Dose->Ames_Treat Ames_Incubate Incubate 48-72h Ames_Treat->Ames_Incubate Ames_Analyze Count Revertant Colonies Ames_Incubate->Ames_Analyze MN_Start Select Mammalian Cells (e.g., CHO, TK6) MN_Dose Dose Range Finding (Cytotoxicity Assay) MN_Start->MN_Dose MN_Treat Treat with Compound (+/- S9 Metabolic Activation) MN_Dose->MN_Treat MN_Harvest Harvest Cells & Stain MN_Treat->MN_Harvest MN_Analyze Score Micronuclei (Flow Cytometry or Microscopy) MN_Harvest->MN_Analyze

Caption: Workflow for in vitro genotoxicity assessment.

Determining the concentration at which a compound induces cell death is essential for designing subsequent, more complex assays and for understanding its basic toxic potential.

Protocol: Neutral Red Uptake (NRU) Assay for Cytotoxicity

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in 96-well plates and allow them to adhere overnight.

  • Dosing: Prepare a serial dilution of 1-Amino-4-cyclopropylbutan-2-ol and treat the cells for 24 hours.

  • Neutral Red Staining: Incubate the cells with a medium containing neutral red dye, which is taken up and stored in the lysosomes of viable cells.

  • Extraction: Wash the cells and extract the dye from the viable cells using a destaining solution.

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer. The amount of dye retained is proportional to the number of viable cells.

  • Analysis: Calculate the IC50 value, the concentration that inhibits 50% of cell viability compared to the untreated control.

Expertise in Action: The choice of cell line is critical. Using a liver cell line like HepG2 provides early insights into potential hepatotoxicity, a common concern for novel chemical entities.

In Vivo Toxicology: Characterizing Systemic Effects

Should in vitro results raise concerns, or as part of a comprehensive drug development program, in vivo studies are necessary to understand the compound's effects on a whole organism. All animal studies must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

These studies aim to determine the short-term toxicity of a single or multiple doses administered over a short period. The results are used to classify the compound and inform dose selection for longer-term studies.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of 1-Amino-4-cyclopropylbutan-2-ol to one animal.

  • Observation: Observe the animal for signs of toxicity for up to 14 days.

  • Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If it does not survive, the next animal is dosed at a lower level. This continues sequentially for a small number of animals.

  • Endpoint: The result is an estimate of the LD50 (the dose lethal to 50% of the animals) with a confidence interval.

  • Clinical Observations: Record detailed clinical observations, including changes in skin, fur, eyes, and respiratory, circulatory, and central nervous system function. Body weight should be recorded at least weekly.

  • Pathology: Conduct a gross necropsy on all animals at the end of the study.

Trustworthiness of the Protocol: The UDP is a validated method that significantly reduces the number of animals required compared to traditional LD50 studies while still providing a statistically robust estimate of acute toxicity.

These studies are designed to characterize the toxicological profile of a compound following repeated administration over a prolonged period (e.g., 28 or 90 days).

Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD TG 407)

  • Animal Model: Use both male and female rodents (e.g., Wistar rats).

  • Dose Groups: Typically, three dose levels (low, mid, high) and a vehicle control group, with 5-10 animals per sex per group.

  • Administration: Administer 1-Amino-4-cyclopropylbutan-2-ol daily via oral gavage for 28 consecutive days.

  • In-Life Monitoring: Conduct daily clinical observations and weekly measurements of body weight and food consumption.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.

  • Terminal Procedures: Euthanize animals and perform a full gross necropsy. Weigh key organs (liver, kidneys, spleen, brain, etc.).

  • Histopathology: Collect a comprehensive set of tissues for microscopic examination by a veterinary pathologist.

Expert Insight: The inclusion of both sexes is crucial, as toxicological responses can be sex-dependent. The selection of dose levels should be based on acute toxicity data, with the high dose expected to produce some minimal toxicity, and the low dose producing no observable adverse effects (the NOAEL).

Diagram: Repeated Dose Toxicity Study Workflow

Repeated_Dose_Workflow cluster_Terminal Terminal Phase (Day 29) start Select Animal Model (e.g., Wistar Rats, M/F) groups Assign Dose Groups (Control, Low, Mid, High) start->groups dosing Daily Dosing for 28 Days (e.g., Oral Gavage) groups->dosing monitoring In-Life Monitoring (Clinical Signs, Body Weight, Food Consumption) dosing->monitoring blood Blood Collection (Hematology, Clinical Chemistry) monitoring->blood necropsy Gross Necropsy & Organ Weights blood->necropsy histo Tissue Collection for Histopathology necropsy->histo analysis Data Analysis & NOAEL Determination histo->analysis

Caption: Workflow for a 28-day repeated dose toxicity study.

Local Tolerance: Skin and Eye Irritation

Given the "Skin Corrosion" classification, a thorough investigation of local tolerance is mandatory.[2] Modern approaches prioritize in vitro and ex vivo methods.

Protocol: In Vitro Skin Corrosion - Reconstructed Human Epidermis (RhE) Test (OECD TG 431)

  • Test System: Utilize commercially available reconstructed human epidermis models, which consist of non-transformed human keratinocytes cultured to form a multi-layered, differentiated epidermis.

  • Application: Apply 1-Amino-4-cyclopropylbutan-2-ol topically to the surface of the tissue.

  • Exposure: Expose the tissue to the test chemical for defined periods (e.g., 3 minutes and 1 hour).

  • Viability Assessment: After exposure, determine the tissue viability using a colorimetric assay (e.g., MTT assay).

  • Classification: The compound is classified as corrosive if the tissue viability falls below specific thresholds at either time point.

Authoritative Grounding: This method is an internationally accepted alternative to the traditional Draize rabbit skin test, providing highly relevant data for human safety assessment without the use of live animals.

Summary and Path Forward

The toxicological assessment of a novel chemical entity like 1-Amino-4-cyclopropylbutan-2-ol must be a meticulous, data-driven process. While current information is sparse, the preliminary hazard classifications point towards a profile that necessitates careful handling and a thorough investigation, particularly concerning acute toxicity and skin corrosion.[2]

The framework presented in this guide outlines a logical, tiered approach to generating the necessary safety data. By beginning with in vitro assays for genotoxicity and cytotoxicity and progressing to well-designed in vivo studies for systemic effects, researchers can build a comprehensive toxicological dossier. This dossier is the bedrock upon which a robust risk assessment can be built, ultimately determining the viability of 1-Amino-4-cyclopropylbutan-2-ol for its intended application, be it in research, pharmaceuticals, or other industries. The path to understanding is clear, and the methodologies to ensure safety are well-established.

References

  • NextSDS. (n.d.). 1-amino-4-cyclopropylbutan-2-ol — Chemical Substance Information. Retrieved March 25, 2026, from [Link]

  • Airgas. (2018, July 5). Safety Data Sheet for Cyclopropane. Retrieved March 25, 2026, from [Link]

  • NextSDS. (n.d.). 4-amino-2-cyclopropylbutan-2-ol — Chemical Substance Information. Retrieved March 25, 2026, from [Link]

  • PubChemLite. (n.d.). 1-amino-4-cyclopropylbutan-2-ol (C7H15NO). Retrieved March 25, 2026, from [Link]

  • PubChem. (n.d.). 1-Amino-2-butanol. Retrieved March 25, 2026, from [Link]

  • Danish Environmental Protection Agency. (2014). Selected amines and amino alcohols. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (n.d.). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Retrieved March 25, 2026, from [Link]

  • National Institutes of Health. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Retrieved March 25, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 1-Amino-4-cyclopropylbutan-2-ol

Executive Summary Vicinal amino alcohols are highly privileged pharmacophores in medicinal chemistry, frequently serving as core structural motifs in hydroxyethylamine (HEA) drugs, including potent protease inhibitors[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vicinal amino alcohols are highly privileged pharmacophores in medicinal chemistry, frequently serving as core structural motifs in hydroxyethylamine (HEA) drugs, including potent protease inhibitors[1]. The compound 1-Amino-4-cyclopropylbutan-2-ol (CAS: 1693599-41-5, Molecular Weight: 129.20 g/mol ) is a specialized aliphatic building block utilized in screening libraries and drug development pipelines[2][3].

Due to the scarcity of direct literature protocols for this specific compound[2], this application note details a robust, scalable, and regioselective two-step synthetic methodology. The route leverages a base-catalyzed Henry (nitroaldol) reaction followed by catalytic hydrogenation, ensuring high atom economy and avoiding the regiochemical mixtures often associated with epoxide ring-opening strategies.

Mechanistic Rationale & Pathway Design

The synthesis of 1-amino-2-alcohols can traditionally be approached via the aminolysis of epoxides. However, terminal epoxides often yield a mixture of 1-amino-2-ol and 2-amino-1-ol regioisomers depending on the steric and electronic environment.

To ensure absolute regiocontrol, we employ a Henry Reaction approach:

  • C-C Bond Formation: 3-cyclopropylpropanal is reacted with nitromethane. The base deprotonates nitromethane to form a nucleophilic nitronate, which attacks the aldehyde. This guarantees the nitrogen atom is exclusively positioned at the terminal carbon (C1).

  • Reduction: The resulting 1-nitro-4-cyclopropylbutan-2-ol intermediate is subjected to catalytic hydrogenation. The reduction of the aliphatic nitro group to a primary amine is highly efficient under mild conditions using Palladium on Carbon (Pd/C), providing the target amino alcohol without over-reduction or dehydration side reactions.

SynthesisRoute A 3-Cyclopropylpropanal + Nitromethane B Henry Reaction (Triethylamine, 0°C to RT) A->B C 1-Nitro-4-cyclopropylbutan-2-ol (Intermediate) B->C D Catalytic Hydrogenation (10% Pd/C, H2, MeOH) C->D E 1-Amino-4-cyclopropylbutan-2-ol (Target Product) D->E

Figure 1: Two-step synthetic workflow for 1-Amino-4-cyclopropylbutan-2-ol.

Step-by-Step Experimental Methodologies

Part A: Synthesis of 1-Nitro-4-cyclopropylbutan-2-ol (Intermediate)

Objective: Regioselective formation of the nitroaldol framework.

Reagents:

  • 3-Cyclopropylpropanal: 1.0 equivalent (eq)

  • Nitromethane (CH₃NO₂): 3.0 eq (Excess used to drive equilibrium and act as a co-solvent)

  • Triethylamine (Et₃N): 0.1 eq (Catalytic base)

  • Solvent: Tetrahydrofuran (THF), anhydrous

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 3-cyclopropylpropanal (10 mmol) and anhydrous THF (20 mL) under an inert nitrogen atmosphere.

  • Addition: Add nitromethane (30 mmol) to the solution. Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Cooling is critical to prevent the exothermic elimination of water (dehydration) from the resulting nitroaldol, which would yield an unwanted nitroalkene byproduct.

  • Catalysis: Add triethylamine (1.0 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 12-16 hours. Monitor reaction completion via TLC (Hexanes/Ethyl Acetate 7:3, visualizing with KMnO₄ stain).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (15 mL) to neutralize the base. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude nitro alcohol can generally be used in the next step without flash chromatography.

Part B: Synthesis of 1-Amino-4-cyclopropylbutan-2-ol (Target)

Objective: Reduction of the aliphatic nitro group to a primary amine.

Reagents:

  • 1-Nitro-4-cyclopropylbutan-2-ol (Crude from Part A): 1.0 eq

  • 10% Palladium on Carbon (Pd/C): 10% w/w relative to substrate

  • Hydrogen Gas (H₂): Balloon pressure (~1 atm)

  • Solvent: Methanol (MeOH), HPLC grade

Procedure:

  • Preparation: Dissolve the crude 1-nitro-4-cyclopropylbutan-2-ol in Methanol (30 mL) in a two-neck flask.

  • Catalyst Addition: Carefully add 10% Pd/C.

    • Safety & Causality: Pd/C is highly pyrophoric when dry. Always add the catalyst to the solvent under an inert atmosphere (Argon/N₂) to prevent solvent ignition.

  • Atmosphere Exchange: Evacuate the flask under mild vacuum and backfill with Hydrogen gas from a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reduction: Stir the suspension vigorously at room temperature under the H₂ balloon for 18-24 hours. The reduction of the nitro group to the amine proceeds via a nitroso and hydroxylamine intermediate; extended stirring ensures complete conversion.

  • Filtration: Purge the flask with Nitrogen. Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol (2 x 15 mL).

    • Causality: Celite prevents the fine particulate Pd/C from passing through standard filter paper and keeps the catalyst wetted, mitigating fire risks during disposal.

  • Isolation: Concentrate the filtrate under reduced pressure. To remove trace impurities, the crude amine can be dissolved in 1M HCl, washed with diethyl ether (to remove non-basic organics), basified to pH 12 with 2M NaOH, and extracted with Dichloromethane. Evaporation yields the pure 1-Amino-4-cyclopropylbutan-2-ol.

Quantitative Data & Expected Outcomes

The following table summarizes the expected physical and analytical parameters for the target compound, establishing a self-validating framework for quality control.

ParameterSpecification / Expected ValueAnalytical Rationale
Molecular Formula C₇H₁₅NOCorresponds to target structure[2].
Monoisotopic Mass 129.115 DaVerified via LC-MS (ESI+) showing [M+H]⁺ at m/z 130.12[2].
Expected Overall Yield 65 - 75% (Over 2 steps)Henry reactions are highly efficient; losses primarily occur during acid/base extraction.
Physical State Viscous pale-yellow to colorless oilTypical for low-molecular-weight aliphatic amino alcohols.
¹H NMR (CDCl₃) Key Shifts ~2.6-2.8 ppm (m, 2H, -CH₂-NH₂)Confirms the reduction of the nitro group (which would appear >4.0 ppm).
¹H NMR (CDCl₃) Key Shifts ~3.5-3.7 ppm (m, 1H, -CH-OH)Confirms the retention of the secondary alcohol.
¹H NMR (CDCl₃) Key Shifts ~0.0-0.4 ppm (m, 5H, cyclopropyl)Validates the integrity of the cyclopropyl ring post-hydrogenation.

References

  • PubChemLite.1-amino-4-cyclopropylbutan-2-ol (C7H15NO) - Structural Information and Mass Spectrometry Data. University of Luxembourg.
  • EvitaChem.Screening Compounds: 1-Amino-4-cyclopropylbutan-2-ol (CAS No.: 1693599-41-5).
  • National Institutes of Health (PMC).Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks. (Contextual reference for the importance of diamino-butan-2-ol derivatives in HEA drugs).

Sources

Application

Application Note: Chemoselective Cross-Coupling of 1-Amino-4-cyclopropylbutan-2-ol in Drug Discovery

Executive Summary 1-Amino-4-cyclopropylbutan-2-ol (CAS: 1693599-41-5)[1] is a highly versatile, bifunctional aliphatic building block. Featuring a primary amine, a secondary alcohol, and a terminal cyclopropyl ring[2], t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Amino-4-cyclopropylbutan-2-ol (CAS: 1693599-41-5)[1] is a highly versatile, bifunctional aliphatic building block. Featuring a primary amine, a secondary alcohol, and a terminal cyclopropyl ring[2], this motif is increasingly utilized in the design of kinase inhibitors and GPCR modulators. The cyclopropyl group enhances metabolic stability and lipophilicity, while the 1,2-amino alcohol moiety provides critical hydrogen-bonding vectors. This application note provides a comprehensive, mechanistic guide to deploying this molecule in late-stage carbon-nitrogen (C–N) cross-coupling workflows, specifically addressing the challenges of chemoselectivity and strained-ring preservation.

Mechanistic Causality: Mastering Chemoselectivity

When utilizing 1-amino-4-cyclopropylbutan-2-ol in a Buchwald-Hartwig C–N cross-coupling reaction, the primary synthetic challenge is chemoselectivity . The molecule presents two competing nucleophilic centers: the primary aliphatic amine and the secondary alcohol. Furthermore, the terminal cyclopropyl ring is sensitive to radical-induced ring opening.

The pKa Differential and Nucleophilic Coordination

Successful C–N coupling without the need for alcohol protecting groups relies on exploiting the differential binding affinity and acidity of amines versus alcohols[3].

  • Avoid Strong Bases: Aliphatic alcohols have a pKa of ~16. If a strong base like sodium tert-butoxide (NaOtBu) is used, it partially deprotonates the alcohol to form an alkoxide. Alkoxides are hard, aggressive nucleophiles that outcompete the amine for Palladium(II) coordination, leading to unwanted C–O coupling (etherification) or catalyst deactivation.

  • The Weak Base Strategy: By employing a weaker base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄), neither the amine nor the alcohol is deprotonated in the bulk solution[4]. The primary amine, being a superior neutral nucleophile (a softer, more effective lone-pair donor than oxygen), preferentially coordinates to the electrophilic Ar-Pd(II)-Cl intermediate.

  • Acidification upon Coordination: Once the amine binds to the Pd(II) center, it forms a Pd-coordinated ammonium complex. This coordination drastically lowers the amine's pKa to < 10, allowing the weak Cs₂CO₃ to deprotonate it, which subsequently triggers reductive elimination to form the desired C–N bond[5].

Preservation of the Cyclopropyl Ring

The cyclopropyl group is highly susceptible to radical ring-opening. Standard Palladium-catalyzed Buchwald-Hartwig aminations proceed via a strict two-electron mechanism (Pd(0)/Pd(II)), which ensures the strained three-membered ring remains fully intact[5]. If alternative Nickel-photocatalyzed methods are employed, specific ligand optimization is required to suppress single-electron transfer (SET) pathways that could generate cyclopropylcarbinyl radicals[6].

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-Cl insertion) Pd0->OxAdd PdII Ar-Pd(II)-Cl Intermediate OxAdd->PdII Coord Chemoselective Amine Binding (-OH is sterically rejected) PdII->Coord + 1-Amino-4-cyclopropylbutan-2-ol Deprot Deprotonation (by Cs2CO3) Coord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Amino Alcohol Product RedElim->Product

Figure 1: Chemoselective Pd-catalyzed Buchwald-Hartwig cycle for 1-amino-4-cyclopropylbutan-2-ol.

Reaction Optimization Matrix

To achieve a self-validating and robust protocol, the choice of ligand and base must be tightly controlled. Bulky, electron-rich biarylphosphine ligands (such as tBuBrettPhos) are mandated because they accelerate oxidative addition and their steric bulk actively repels the secondary alcohol, enforcing primary amine selectivity[3].

Table 1: Condition Screening for N-Arylation of 1-Amino-4-cyclopropylbutan-2-ol

BaseLigandSolventAmine ConversionC-O ByproductMechanistic Conclusion
NaOtBuBINAPToluene< 20%> 40%Strong base deprotonates -OH; poor chemoselectivity.
K₂CO₃XPhos1,4-Dioxane45%< 5%Base is too weak/insoluble; sluggish deprotonation.
Cs₂CO₃ tBuBrettPhos 1,4-Dioxane > 95% < 1% Optimal. Weak base prevents -OH activation; ligand enforces N-selectivity.
K₃PO₄Mor-DalPhost-Amyl Alcohol88%< 2%Viable alternative for highly deactivated aryl chlorides.
Validated Experimental Protocol

The following protocol details the chemoselective synthesis of 1-(arylamino)-4-cyclopropylbutan-2-ol via Pd-catalyzed cross-coupling.

A. Reagent Preparation & Setup
  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, equip an oven-dried 10 mL Schlenk tube with a magnetic stir bar.

  • Solid Reagents: Add the aryl chloride (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol% [equivalent to 4 mol% Pd]), tBuBrettPhos (0.045 mmol, 4.5 mol%), and finely milled anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Atmosphere Control: Seal the tube with a rubber septum. If not using a glovebox, evacuate the tube and backfill with ultra-high purity Argon (repeat 3 times).

B. Reaction Execution
  • Liquid Addition: Via a gas-tight syringe, inject 1-amino-4-cyclopropylbutan-2-ol (1.2 mmol, 1.2 equiv)[1], followed by anhydrous, degassed 1,4-Dioxane (5.0 mL, to yield a 0.2 M solution).

  • Heating: Replace the septum with a Teflon screwcap under positive Argon flow. Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.

C. Workup & Isolation (Handling Amphiphilic Products)

Expert Insight: The resulting product contains both a secondary amine and a secondary alcohol, making it amphiphilic and highly polar. Standard ethyl acetate/water extractions often result in poor mass recovery due to product partitioning into the aqueous layer. 6. Quenching: Cool the reaction to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with an additional 10 mL of EtOAc. 7. Extraction: Transfer the filtrate to a separatory funnel and add 10 mL of deionized water. Extract the aqueous layer not with pure EtOAc, but with 10% Isopropanol in Dichloromethane (IPA/DCM) (3 x 15 mL). This specific solvent mixture disrupts hydrogen bonding with water, ensuring complete recovery of the amino alcohol. 8. Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane to Methanol (100:0 to 90:10, containing 1% Triethylamine to prevent amine streaking).

Workflow Step1 1. Reagent Assembly (Glovebox/Schlenk) Step2 2. Degassing (Argon Purge x3) Step1->Step2 Step3 3. C-N Cross-Coupling (90°C, 12h) Step2->Step3 Step4 4. Quench & Filter (Celite Pad) Step3->Step4 Step5 5. Amphiphilic Workup (10% IPA/DCM) Step4->Step5 Step6 6. Purification (Silica Gel + 1% TEA) Step5->Step6

Figure 2: Standardized experimental workflow for the handling and cross-coupling of amphiphilic amino alcohols.

References
  • 1-amino-4-cyclopropylbutan-2-ol (C7H15NO) - PubChemLite. uni.lu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVfOd_cvUfxqRJcHm_6eSWjpL0k4RmU4jWnMUkPYGKqplJEvWn-PmBn1mJCc2q2IR5kOGMo0KFqSUTwDqslAWNt6nlI1BgF2pAeFtTA1RH4cXYx08iOhuYPdm3y4hDG2SH8RItcIYK3WwX6Wo6ZUo=]
  • 1-amino-4-cyclopropylbutan-2-ol — Chemical Substance Information - NextSDS. nextsds.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVhd_oIlNso-h-zMrBI0Nke9Rz-mOYea1-ZZPnIFra_QO2luLKALFgm0xUUmPoPMLf8bZOkf3IB12_11X4alDPBPWMHeTuJFIXKfohEzBs-MagPf99LIGUuxrLeND3DTB2Vvmfr0ETQ4N9KG-zRlJcxAHi2DVqqZXNk89dIa8btfOyh_8tVw==]
  • Palladium-Catalyzed Monoarylation of Cyclopropylamine - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2-OiLSRvgtLdhbaeXRawkERpS0zjUPYLPqwIJCgiXuEeK3EKtLU2Q3vmgaCRtb5FrU_8Mh6Lzi7C9FhR62EDIC93Q0Dc8MTUIAJU99aBoskboUM1tuneADGjHzqH7Ip9Ok3ZcSxyzJBqwhUTq]
  • Palladium-Catalyzed Monoarylation of Cyclopropylamine | The Journal of Organic Chemistry - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7lzNC9NrpmRns6vFDmfCUP8T7Txdudji2NRUlCGu0W-e1WPfEcR9RpYxka56K_fLpe5_ejrb6_Us2N9HX9w29tVfwypSc2LkKJ5ZE4SBN2unVZeyB99GxjWhBbyGlhfpYsMCE6g1zgojZuQ==]
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS473jZ97xdo_Sn791nj64wR2gjhbF43MZf632-sQ03AQT9EmY7CO1ck2fJYchgQMpQ4U9sAjIQet-0TvM9Tnxi1xgaXb4o56NPe4ae4XwytOd_85WdaSe7NgbKjEXm7uVSo8w4HBHG45FPT0=]
  • Thieme E-Journals - Synthesis / Full Text. thieme-connect.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2UI04Ynw_zKABUaGLSsDM1Mw04o1ZaRPJrVXqUC5vZ8HMM2F3rWrxSjP9gqVo0SC5i5mEAaH-DHJnKK-lnAXJux6VGQa7MP9FjKkT9TAV81TSG60PvTwMxqdtxG0U_fxE_oBcKVKLfux_5fR9aLuiuCptKCHtxMEZKOcBOwSTUMWjfKdyQpfpl7wKfhXdqFoNzlN8UfaG-MrpDsmvKExboc5TZ__0fT15tO29q8IhkDWI0w2PYIIavLdAwuGXZIxDxv8=]
  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis | The Journal of Organic Chemistry - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy_uDE0IDjIqqT_p79exSjMQGFHUU-pIdaTEB-8XbSYmuUuJcNqLv2kOnhWWQMczMNZ91BoDpuAgSd3gFsLMl1_OhWWJgT850WWGEM1BirFovpK9npvggTAj4KObW-6bSbzB3yPMZ3-VEFCw==]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-Amino-4-cyclopropylbutan-2-ol Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-Amino-4-cyclopropylbuta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-Amino-4-cyclopropylbutan-2-ol (CAS: 1693599-41-5).

As a critical 1-amino-2-alcohol building block, its synthesis via the ring-opening of 2-(2-cyclopropylethyl)oxirane is frequently plagued by poor regioselectivity, over-alkylation, and complex purifications. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to maximize your isolated yield.

Part 1: Troubleshooting Epoxide Ring-Opening (Primary Route)

Q1: We are using a large excess of aqueous ammonia to open 2-(2-cyclopropylethyl)oxirane, but our isolated yield is capped at 50-60% due to a major impurity. What is causing this?

A: You are encountering bis-alkylation (dimerization) . When ammonia opens the epoxide, the resulting primary amine (1-amino-4-cyclopropylbutan-2-ol) is significantly more nucleophilic than the starting ammonia. This is due to the electron-donating inductive effect of the alkyl chain, which increases the electron density on the nitrogen atom. Even with a 10- to 20-fold molar excess of NH₃, the newly formed primary amine competes effectively for the remaining unreacted epoxide, forming a secondary amine dimer (a "yield killer").

Solution: Abandon aqueous ammonia for an ammonia surrogate . We highly recommend using Lithium hexamethyldisilazide (LiHMDS) or Sodium Azide (NaN₃). LiHMDS provides extreme steric bulk via its two trimethylsilyl (TMS) groups, completely shutting down the second alkylation event. Upon mild acidic workup, the TMS groups are cleaved to yield the pure primary amine. This specific LiHMDS strategy has been successfully utilized in large-scale API synthesis to bypass bis-alkylation entirely .

Q2: How do we ensure strict regioselectivity? We are seeing 10-15% of the 2-amino-1-ol regioisomer in our crude NMR.

A: Regioselectivity in asymmetric epoxides is dictated by the reaction mechanism (Sₙ1 vs. Sₙ2). If your reaction conditions are even slightly acidic (e.g., using Lewis acid catalysts to accelerate the opening), the epoxide oxygen becomes protonated or coordinated. This weakens the C-O bonds, creating partial carbocation character. Because the C2 position is more substituted, it better stabilizes this positive charge, leading to erroneous nucleophilic attack at C2.

Solution: Maintain strictly basic/nucleophilic conditions. Under purely Sₙ2 conditions, the nucleophile will attack the least sterically hindered carbon (C1), yielding the desired 1-amino-2-ol exclusively. If using the azide route, utilizing NaN₃ with a mild proton source like NH₄Cl in aqueous acetonitrile accelerates the Sₙ2 opening without inducing Sₙ1 character .

Part 2: Alternative Routes (Cyanohydrin Reduction)

Q3: We are trying to avoid epoxides entirely by forming a cyanohydrin from 3-cyclopropylpropanal, followed by LiAlH₄ reduction. The yield is terrible and the mixture is polymeric. Why?

A: LiAlH₄ reduction of cyanohydrins often suffers from retro-cyanohydrin reactions (reverting to the aldehyde and toxic HCN) due to the strongly basic nature of the hydride. Furthermore, the intermediate imines formed during reduction can condense with newly formed primary amines, creating polymeric byproducts.

Solution: Switch to catalytic hydrogenation. Use Raney Nickel or Pd/C under a hydrogen atmosphere (50-60 psi) in the presence of an acidic solvent (e.g., methanolic HCl). The acid immediately protonates the primary amine as it forms, preventing it from attacking intermediate imines and shutting down polymerization pathways.

Part 3: Quantitative Data & Reagent Selection Matrix

To select the best reagent for your specific scale and safety constraints, compare the performance of common epoxide-opening reagents below:

Reagent / SurrogateRegioselectivity (C1:C2)Bis-alkylation RiskTypical Isolated YieldScalability & Safety Notes
Aqueous NH₃ (Excess)Moderate (85:15)HIGH (15-30%)40 - 60%Requires pressure vessels; difficult chromatographic purification.
LiHMDS Excellent (>98:2)ZERO 75 - 85%Highly scalable; moisture-sensitive; higher reagent cost.
NaN₃ / NH₄Cl Excellent (>95:5)ZERO 80 - 90% (over 2 steps)Toxic/explosive hazards at scale; requires a secondary reduction step.
Benzylamine Good (90:10)LOW (<5%)65 - 75% (over 2 steps)Requires Pd/C hydrogenation to debenzylate; mild conditions.

Part 4: Validated Experimental Protocols

Protocol A: LiHMDS-Mediated Epoxide Ring Opening (Bis-alkylation Free)

This protocol utilizes steric shielding to guarantee mono-alkylation.

  • Preparation: Charge a dry, nitrogen-flushed reactor with 2-(2-cyclopropylethyl)oxirane (1.0 equiv) and anhydrous THF to achieve a 0.5 M concentration.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Dropwise add Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF, 1.5 equiv) over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Warm the mixture to 20 °C and stir for 16-24 hours.

    • Self-Validation Step: Monitor the reaction via GC-MS or TLC (ninhydrin stain). The reaction is complete when the epoxide peak is entirely consumed.

  • Deprotection/Workup: Quench the reaction by slowly adding 2M aqueous HCl until the pH is < 2. This step cleaves the labile TMS groups. Stir for 1 hour at room temperature.

  • Isolation: Extract the acidic aqueous layer with MTBE (2x) to remove organic impurities. Basify the aqueous layer with 2M NaOH to pH > 10. Extract the free primary amine into ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield pure 1-amino-4-cyclopropylbutan-2-ol.

Protocol B: Sodium Azide Opening & Staudinger Reduction

This protocol utilizes a highly nucleophilic, non-basic surrogate for perfect Sₙ2 regioselectivity.

  • Azidation: Dissolve 2-(2-cyclopropylethyl)oxirane (1.0 equiv) in a 4:1 mixture of Acetonitrile/Water. Add Sodium Azide (NaN₃, 1.5 equiv) and Ammonium Chloride (NH₄Cl, 1.5 equiv).

  • Heating: Heat the mixture to 60 °C for 12 hours.

    • Self-Validation Step: Take an aliquot for IR spectroscopy. A successful reaction will show a strong, sharp azide stretch at ~2100 cm⁻¹.

  • Reduction (Staudinger): Cool the reactor to room temperature. Add Triphenylphosphine (PPh₃, 1.2 equiv) directly to the reaction mixture. Stir for 2 hours (nitrogen gas evolution will be clearly observed).

  • Hydrolysis: Add water (5 volumes) and heat to 40 °C for 4 hours to hydrolyze the intermediate aza-ylide.

  • Purification: Acidify the mixture to pH 2 and filter off the precipitated triphenylphosphine oxide (TPPO). Basify the filtrate to pH 10 and extract with DCM to isolate the target amino alcohol.

Part 5: Reaction Pathway Visualization

The following diagram maps the logical flow of the epoxide ring-opening strategies, highlighting the mechanistic bottlenecks and their respective solutions.

G Epoxide 2-(2-cyclopropylethyl)oxirane (Starting Material) Ammonia Aqueous NH3 (Excess) Epoxide->Ammonia Route A LiHMDS LiHMDS (Ammonia Surrogate) Epoxide->LiHMDS Route B NaN3 NaN3 / H2O (Azide Route) Epoxide->NaN3 Route C Target 1-Amino-4-cyclopropylbutan-2-ol (Target API Building Block) Ammonia->Target SN2 opening Dimer Bis-alkylated Impurity (Yield Killer) Ammonia->Dimer Over-alkylation (Side Reaction) LiHMDS->Target 1. Ring Opening 2. Mild Hydrolysis AzideInt 1-Azido-4-cyclopropylbutan-2-ol (Intermediate) NaN3->AzideInt Regioselective SN2 AzideInt->Target Staudinger Reduction (PPh3 / H2O)

Reaction pathways for 1-Amino-4-cyclopropylbutan-2-ol synthesis, highlighting yield bottlenecks.

References

  • Title: Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: Molecules (MDPI), 2020, 25(19), 4405. URL: [Link]

  • Title: Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260 Source: Organic Process Research & Development (ACS Publications), 2020. URL: [Link]

Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of 1-Amino-4-cyclopropylbutan-2-ol

Welcome to the technical support center for 1-Amino-4-cyclopropylbutan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the low aqueous solubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Amino-4-cyclopropylbutan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the low aqueous solubility of this compound. As specific experimental data for 1-Amino-4-cyclopropylbutan-2-ol is not widely published[1][2][3], this document provides troubleshooting strategies and detailed protocols based on established principles of physicochemical chemistry and formulation science for structurally similar molecules.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is 1-Amino-4-cyclopropylbutan-2-ol expected to have low aqueous solubility?

A1: The chemical structure of 1-Amino-4-cyclopropylbutan-2-ol contains both hydrophobic (water-fearing) and hydrophilic (water-loving) components.

  • Hydrophobic Character: The cyclopropyl and butyl groups form a nonpolar hydrocarbon backbone. These groups do not readily interact with polar water molecules, leading to poor solubility. The larger the nonpolar portion of a molecule, the lower its aqueous solubility tends to be[4].

  • Hydrophilic Character: The primary amine (-NH₂) and hydroxyl (-OH) groups are polar and capable of forming hydrogen bonds with water. The amine group is also basic, meaning it can be protonated to form a charged, and thus more soluble, salt form.

The low solubility is a result of the hydrophobic nature of the hydrocarbon backbone outweighing the solubilizing effects of the polar amine and hydroxyl groups.

Q2: What is the first and most critical step I should take to address solubility issues?

A2: The most effective initial strategy for an ionizable compound like this is pH modification .[5][6] The primary amine group is basic and can accept a proton to form a positively charged ammonium salt. This salt form is significantly more polar and, therefore, more soluble in aqueous solutions.[7] This is often the simplest and most cost-effective approach before exploring more complex formulations.[8]

Q3: I need to prepare a stock solution for an in vitro assay. What is a good starting point?

A3: A common practice for preparing stock solutions of poorly soluble compounds for biological assays is to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol.[9] This stock can then be diluted into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5% or <0.1%) to not affect the biological system. Always run a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.

Part 2: Troubleshooting Guides & Experimental Protocols

Guide 1: Solubility Enhancement via pH Modification and Salt Formation

This is the most direct method for improving the solubility of a basic compound like 1-Amino-4-cyclopropylbutan-2-ol. By lowering the pH of the aqueous medium, you can protonate the primary amine, converting the neutral free base into a more soluble cationic salt.[7][10]

  • Preparation: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Addition of Compound: Add an excess amount of 1-Amino-4-cyclopropylbutan-2-ol to a known volume of each buffer in separate vials. The goal is to create a suspension where undissolved solid is clearly visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer. This profile will show the pH at which solubility is maximized. The Henderson-Hasselbalch equation can be used to model this relationship, although experimental data is often more complex.[10][11][12][13]

The following diagram illustrates the pH-dependent equilibrium. At low pH, the equilibrium shifts to the right, favoring the more soluble protonated form.

G cluster_0 Low pH (Acidic) FreeBase R-NH₂ (Poorly Soluble Free Base) Salt R-NH₃⁺ (Highly Soluble Cationic Salt) FreeBase->Salt Protonation Favored Salt->FreeBase Deprotonation Proton + H⁺

Caption: pH-dependent ionization of 1-Amino-4-cyclopropylbutan-2-ol.

Guide 2: Utilizing Co-solvent Systems

When pH modification is not suitable for your experimental system (e.g., in cell-based assays where a specific physiological pH must be maintained), co-solvents can be employed. Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[8][14][15]

Co-solventProperties & Use CasesTypical Starting Concentration
DMSO Strong solubilizing power for many compounds. Used for high-concentration stock solutions. Can be toxic to cells at >0.5%.1-10% in initial screen, dilute to <0.5% for final assay.
Ethanol Less toxic than DMSO. Good for compounds with intermediate polarity.5-20% in formulation.
PEG 400 Polyethylene glycol 400. A common vehicle for in vivo studies. Low toxicity.10-40% in formulation.
Propylene Glycol Similar to PEG 400, often used in combination.10-40% in formulation.
  • Primary Stock: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 50 mg/mL).

  • Intermediate Dilutions: Create a series of solutions by diluting the primary stock into various co-solvents (e.g., Ethanol, PEG 400) and aqueous buffers. For example, prepare a 1:10 dilution of the DMSO stock into PBS, resulting in a solution with 10% DMSO.

  • Solubility Assessment: Visually inspect each solution for precipitation immediately after preparation and after a set time (e.g., 2 hours) at room temperature.

  • Toxicity Check (for in vitro use): Test the highest concentration of each successful co-solvent system (without the compound) on your cells to determine the maximum tolerable concentration that does not impact cell viability or the assay readout.

Guide 3: Advanced Formulation Strategies with Excipients

For more challenging solubility issues, especially for in vivo applications like oral or parenteral delivery, advanced formulation strategies using excipients are necessary.[6][16]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble molecules, like 1-Amino-4-cyclopropylbutan-2-ol, forming an "inclusion complex" where the hydrophobic part of your compound sits inside the cavity.[18][19][20] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[17][19]

  • Common Types: Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations.[17][19]

Surfactants are molecules with a polar head and a nonpolar tail. Above a certain concentration (the critical micelle concentration), they self-assemble into spherical structures called micelles, with a hydrophobic core and a hydrophilic shell. Your compound can partition into the hydrophobic core, effectively being solubilized in the aqueous medium.[5]

  • Common Examples: Polysorbate 80 (Tween® 80), Cremophor® EL.

This strategy involves converting the crystalline, less soluble form of the API into a higher-energy, more soluble amorphous state.[6][21] This is achieved by dispersing the API within a polymer matrix. Technologies like spray drying or hot-melt extrusion are used to create these dispersions.[22][23] While highly effective, this is a more advanced technique typically used in later-stage drug development.

This diagram outlines a decision-making process for selecting a suitable solubility enhancement strategy.

G start Start: Low Aqueous Solubility ph_mod Is the compound ionizable? start->ph_mod ph_success Strategy 1: pH Modification (Salt Formation) ph_mod->ph_success Yes cosolvent Is pH modification sufficient or compatible with assay? ph_mod->cosolvent No ph_success->cosolvent cosolvent_success Strategy 2: Co-solvent System (e.g., DMSO, PEG 400) cosolvent->cosolvent_success Yes advanced Need higher concentration or in vivo formulation? cosolvent->advanced No cosolvent_success->advanced advanced_success Strategy 3: Advanced Formulation (Cyclodextrins, Surfactants, ASDs) advanced->advanced_success Yes end Optimized Formulation advanced->end No (Re-evaluate) advanced_success->end

Caption: Decision workflow for solubility enhancement.

References

  • Hilaris. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available from: [Link]

  • Gîdea, M. et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Available from: [Link]

  • Varghese, R. et al. (2016). Cyclodextrin/dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos. Soft Matter. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • Teixeira, M. et al. (2017). Cyclodextrin‐Based Formulations: A Non‐Invasive Platform for Targeted Drug Delivery. Basic & Clinical Pharmacology & Toxicology. Available from: [Link]

  • Holm, R. (2022, October 21). Creating rational designs for cyclodextrin-based formulations. European Pharmaceutical Review. Available from: [Link]

  • Rao, M. et al. (2013). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]

  • Kumar, S. et al. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Available from: [Link]

  • Kumar, S. et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology. Available from: [Link]

  • Sharma, D. et al. (2013, September 2). Technologies to Counter Poor Solubility Issues: A Review. International Journal of Drug Development and Research. Available from: [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available from: [Link]

  • Upperton Pharma Solutions. (2024, December 19). A Guide to Improving API Solubility with Spray-Dried Dispersions. Available from: [Link]

  • Ascendia Pharma. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available from: [Link]

  • Almac Group. Key strategies central to overcoming poor API solubility. Available from: [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. Available from: [Link]

  • Bergström, C. et al. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available from: [Link]

  • Pobudkowska, A. et al. (2012). Study of pH-dependent drugs solubility in water. SciSpace. Available from: [Link]

  • Lonza. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available from: [Link]

  • Singh, A. et al. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Bergström, C. et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Available from: [Link]

  • NextSDS. 1-amino-4-cyclopropylbutan-2-ol — Chemical Substance Information. Available from: [Link]

  • PubChemLite. 1-amino-4-cyclopropylbutan-2-ol (C7H15NO). Available from: [Link]

  • Vistoli, G. et al. (2006, November 7). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. Available from: [Link]

  • Jagadish, P. et al. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. International Journal of Pharmaceutical and Engineering Research. Available from: [Link]

  • NextSDS. 4-amino-2-cyclopropylbutan-2-ol — Chemical Substance Information. Available from: [Link]

  • Dai, Y. et al. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: 1-Amino-4-cyclopropylbutan-2-ol Storage &amp; Stability

Welcome to the Application Support Center. This guide provides drug development professionals and analytical scientists with mechanistic insights, troubleshooting workflows, and validated protocols for managing the stora...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide provides drug development professionals and analytical scientists with mechanistic insights, troubleshooting workflows, and validated protocols for managing the storage stability of 1-Amino-4-cyclopropylbutan-2-ol .

Mechanistic Overview of Degradation

1-Amino-4-cyclopropylbutan-2-ol (C₇H₁₅NO) is a bifunctional molecule featuring a highly nucleophilic primary amine, a secondary alcohol, and a terminal cyclopropyl ring. While the cyclopropyl group is relatively stable under neutral conditions, the primary amine is highly susceptible to environmental degradation[1]. The two most common pathways leading to assay loss during storage are oxidative degradation (yielding hydroxylamines or aldehydes) and electrophilic attack by atmospheric CO₂ (yielding carbamates)[2].

Pathway API 1-Amino-4-cyclopropylbutan-2-ol O2 Oxidative Stress (O2) API->O2 Auto-oxidation CO2 Atmospheric CO2 API->CO2 Nucleophilic Attack PEG Excipient Interaction (PEG) API->PEG Formaldehyde/Formic Acid Deg1 N-Oxidation / Aldehydes O2->Deg1 Deg2 Carbamate Formation CO2->Deg2 Deg3 N-Formylation / N-Methylation PEG->Deg3

Primary degradation pathways of 1-Amino-4-cyclopropylbutan-2-ol during storage.

Troubleshooting Guide & FAQs

Q: My batch shows a steady decline in purity over 3 months at 25°C/60% RH, with a major degradant showing a +44 Da mass shift. What is happening? A: The +44 Da shift is the classic LC-MS signature of carbamate formation . Primary amines react reversibly (and sometimes irreversibly upon dehydration) with atmospheric carbon dioxide. The nucleophilic nitrogen attacks the electrophilic carbon of CO₂, a reaction accelerated by ambient moisture. Solution: Store the compound under an inert atmosphere (Nitrogen or Argon). Ensure container-closure systems are completely sealed and consider adding a desiccant.

Q: We formulated the API with Polyethylene Glycol (PEG 6000) for a solid dispersion, but we are observing +28 Da and +14 Da impurities. Why? A: PEGs are prone to oxidative degradation, generating trace amounts of formaldehyde and formic acid during storage. These reactive impurities drive an Eschweiler-Clarke-type reaction with the primary amine of 1-Amino-4-cyclopropylbutan-2-ol, leading to N-formylation (+28 Da) and N-methylation (+14 Da). This is a well-documented excipient incompatibility[3]. Solution: Switch to a non-peroxide-generating excipient, or incorporate an antioxidant (e.g., BHT) into the formulation.

Q: Is the cyclopropyl ring at risk of opening during long-term storage? A: Under standard[4], the cyclopropyl ring remains intact. Ring-opening typically requires strong electrophilic activation or highly acidic conditions (pH < 2) combined with thermal stress. If you observe ring-opened degradants, screen your glassware and solvents for trace heavy metal contaminants that might act as Lewis acids.

Diagnostic Workflow

When an out-of-specification (OOS) purity result occurs, follow this diagnostic logic to identify the root cause of the amine degradation.

Workflow Start Detect Purity Drop LCMS LC-MS/MS Profiling Start->LCMS Mass44 Mass +44 Da? LCMS->Mass44 CO2 Adduct Mass28 Mass +28 Da? LCMS->Mass28 Formylation Sol1 Purge with N2 / Argon Mass44->Sol1 Yes Unk Check pH / Metals Mass44->Unk No Sol2 Remove PEG / Add BHT Mass28->Sol2 Yes Mass28->Unk No

Analytical workflow for diagnosing and resolving amine degradation issues.

Quantitative Stability Profile

The table below summarizes the expected quantitative degradation profile of the neat compound under[5]. Use this data as a benchmark for your internal Quality Control assays.

Storage ConditionTimepointAssay (%)Major Degradant (LC-MS)Primary Mechanism
25°C / 60% RH (Closed, N₂)6 Months99.8%NoneBaseline Stability
25°C / 60% RH (Open, Air)6 Months96.5%+44 Da (Carbamate)CO₂ Absorption
40°C / 75% RH (Closed, Air)6 Months94.2%+16 Da (N-Oxide)Auto-oxidation
40°C / 75% RH (PEG Formulation)3 Months88.7%+28 Da (N-Formyl)Excipient Interaction

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls that prove the assay functioned correctly, regardless of the experimental outcome.

Protocol 1: Excipient Compatibility Stress Test (Amine-PEG Interaction)

Purpose: To definitively predict N-formylation risks before committing to long-term storage of formulated products. Causality: By running parallel controls, we isolate the excipient as the sole cause of degradation, ruling out intrinsic thermal instability or analytical method failure.

Step-by-Step Methodology:

  • Prepare the Test Sample: Blend 1-Amino-4-cyclopropylbutan-2-ol with PEG 6000 in a 1:1 (w/w) ratio.

  • Prepare Control 1 (Negative Control): Blend the API with an inert excipient (e.g., microcrystalline cellulose) in a 1:1 ratio. Validation: If this sample degrades, the API is intrinsically unstable at the test temperature, invalidating PEG as the sole culprit.

  • Prepare Control 2 (Positive Control): Blend the API with PEG 6000 and spike with 0.1% formic acid. Validation: This forces the Eschweiler-Clarke reaction. If your LC-MS fails to detect the +28 Da degradant here, your analytical method lacks the required sensitivity.

  • Incubation: Place all three samples in open glass vials inside a stability chamber set to 40°C / 75% RH for 14 days.

  • Extraction & Analysis: Dissolve 10 mg of each sample in 1 mL of HPLC-grade Acetonitrile/Water (50:50). Filter through a 0.22 µm PTFE syringe filter.

  • LC-MS/MS: Run a gradient elution (C18 column) monitoring for the parent mass (m/z 130.1 [M+H]⁺) and the N-formyl degradant (m/z 158.1 [M+H]⁺).

Protocol 2: ICH Q1A Forced Degradation Setup

Purpose: To isolate the exact environmental trigger (heat, light, moisture, or oxygen) causing the loss of the primary amine.

Step-by-Step Methodology:

  • Aliquot 50 mg of the API into five separate amber glass vials.

  • Vial A (Control): Purge with Argon, seal with a PTFE-lined crimp cap, store at -20°C.

  • Vial B (Thermal/Oxidative): Leave open to ambient air, store at 60°C.

  • Vial C (Hydrolytic): Add 100 µL of DI water, leave open, store at 40°C / 75% RH.

  • Vial D (Photolytic): Place in a photostability chamber (1.2 million lux hours) per ICH Q1B.

  • Pull samples at Day 7 and Day 14. Analyze via HPLC-UV (210 nm) and compare peak area normalization against Vial A to determine the primary degradation vector.

References

  • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at:[Link]

  • MDPI Pharmaceuticals. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Available at:[Link]

  • MDPI Energies. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Available at:[Link]

  • PubChem. 1-amino-4-cyclopropylbutan-2-ol (C7H15NO). National Center for Biotechnology Information. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in 1-Amino-4-cyclopropylbutan-2-ol HPLC Analysis

Welcome to the Analytical Troubleshooting Center. This guide is engineered for research scientists and drug development professionals facing chromatographic challenges with basic aliphatic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. This guide is engineered for research scientists and drug development professionals facing chromatographic challenges with basic aliphatic amines. Here, we move beyond generic advice to provide a mechanistic understanding and self-validating protocols specifically tailored for 1-Amino-4-cyclopropylbutan-2-ol .

Mechanistic Deep Dive: Why Does 1-Amino-4-cyclopropylbutan-2-ol Tail?

To solve peak tailing, we must first understand the physicochemical causality. 1-Amino-4-cyclopropylbutan-2-ol is a highly polar molecule featuring a primary aliphatic amine and a secondary alcohol.

The primary amine is highly basic, with an estimated pKa​ between 9.5 and 10.5. Conversely, traditional silica-based reversed-phase (RP) columns contain residual, unreacted silanol groups ( Si−OH ) on their surface, which possess an acidic pKa​ of approximately 3.5 to 4.5[1].

When analyzing this compound at a standard mid-range pH (e.g., pH 4.0 – 8.0):

  • The Analyte is Cationic: The primary amine is fully protonated ( NH3+​ ).

  • The Stationary Phase is Anionic: The residual silanols are deprotonated ( SiO− ).

This creates a powerful secondary retention mechanism driven by electrostatic (ion-exchange) interactions[2][3]. Because the desorption kinetics of these ionic interactions are significantly slower than standard hydrophobic partitioning, the analyte molecules "drag" as they exit the column, manifesting as a severe exponential peak tail[4].

Diagnostic Workflow

Before altering your chemistry, you must confirm the physical integrity of your system. Use the following diagnostic logic to isolate the root cause of the asymmetry.

G Start Peak Tailing Observed: 1-Amino-4-cyclopropylbutan-2-ol Q1 Analyze Peak Shape Profile Start->Q1 Shark Right-Triangle / 'Shark Fin' Q1->Shark Overloaded Exp Exponential Tailing Q1->Exp Chemical Action_Overload Diagnosis: Mass Overload Action: Dilute sample 10x or reduce injection volume Shark->Action_Overload Q2 Check Mobile Phase pH Exp->Q2 Mid_pH pH 4.0 - 8.0 (Silanols ionized, Amine protonated) Q2->Mid_pH Action_Low_pH Protocol A: Low pH (< 3.0) Add 0.1% TFA to suppress silanols Mid_pH->Action_Low_pH Option A Action_High_pH Protocol B: High pH (> 10.5) Use NH4OH to deprotonate amine (Requires Hybrid Silica) Mid_pH->Action_High_pH Option B

Diagnostic workflow for resolving 1-Amino-4-cyclopropylbutan-2-ol peak tailing in HPLC.

Self-Validating Experimental Protocols

To ensure trustworthiness, every troubleshooting step must be verifiable. We utilize a neutral marker validation system . By injecting a neutral compound (e.g., Uracil or Toluene) alongside your basic amine, you create an internal control. If the neutral marker is symmetric but the amine tails, the issue is strictly chemical. If both tail, you have a physical system void[1].

Protocol A: The Silanol Suppression Strategy (Low pH + Ion-Pairing)

This protocol forces the residual silanols into their neutral, protonated state ( Si−OH ), effectively shutting down the ion-exchange pathway[2][5].

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (Yields pH ~2.0).

  • Organic Phase (B): 0.1% TFA in Acetonitrile.

  • Causality: TFA not only lowers the pH to suppress silanol ionization but also acts as a chaotropic ion-pairing agent, temporarily masking the positive charge of the protonated amine.

Step 2: Column Selection & Equilibration

  • Install a fully end-capped C18 or a Polar-Embedded (e.g., amide-linked) column.

  • Equilibrate with 95% A / 5% B for 10 column volumes.

Step 3: System Suitability Test (SST)

  • Inject a mixed standard of Uracil (neutral marker) and 1-Amino-4-cyclopropylbutan-2-ol.

  • Validation: Calculate the Asymmetry Factor ( As​ ). If Uracil As​≤1.1 and Amine As​≤1.2 , the chemical suppression is successful.

Protocol B: The Free-Base Elution Strategy (High pH)

Instead of neutralizing the column, this protocol neutralizes the analyte. By raising the pH above the amine's pKa​ , it becomes a neutral free base ( NH2​ ), eliminating its ability to interact with ionized silanols[6].

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 10 mM Ammonium Bicarbonate, adjusted to pH 11.0 using Ammonium Hydroxide.

  • Organic Phase (B): Methanol or Acetonitrile.

Step 2: Column Selection (CRITICAL)

  • Do not use standard Type-A or Type-B silica. Standard silica rapidly hydrolyzes and dissolves at pH > 8.0[5].

  • Install an Ethylene-Bridged Hybrid (BEH) particle column (e.g., Waters XBridge or Agilent Poroshell HPH) designed to withstand high-pH environments.

Step 3: Execution and Post-Wash

  • Run the separation. The amine will elute later (due to increased hydrophobicity as a neutral molecule) with excellent peak symmetry.

  • Validation: Flush the column with 50/50 Water/Acetonitrile immediately after the sequence to maximize column lifespan.

Quantitative Data: Strategy Comparison Matrix

Use this data table to select the appropriate strategy based on your detector compatibility and column inventory.

StrategyMobile Phase CompositionRecommended Column TypeAnalyte StateSilanol StateExpected Asymmetry ( As​ )
Baseline (Poor) 10 mM Ammonium Acetate, pH 7.0Standard C18 (Type A/B)Protonated ( NH3+​ )Ionized ( SiO− )> 2.0 (Severe Tailing)
Low pH / Ion-Pairing 0.1% TFA in Water / ACN (pH ~2.0)End-capped C18 or Polar-EmbeddedProtonated ( NH3+​ )Neutral ( Si−OH )1.0 - 1.2 (Excellent)
High pH (Free Base) 10 mM NH4​HCO3​ , pH 11.0Ethylene-Bridged Hybrid (BEH) C18Neutral ( NH2​ )Ionized ( SiO− )1.0 - 1.1 (Excellent)
Amine Modifier 10 mM TEA in pH 7.0 BufferBase-Deactivated Silica (BDS)Protonated ( NH3+​ )Masked by TEA1.2 - 1.4 (Acceptable)
Frequently Asked Questions (FAQs)

Q: I increased my injection volume to get a better signal, but the tailing got significantly worse and looks like a "shark fin." Why? A: You are experiencing mass overload, not silanol interaction. Basic compounds inherently have lower loading capacities on reversed-phase columns. The "shark fin" (right-triangle) shape occurs when the stationary phase becomes locally saturated at the head of the column[4]. Solution: Dilute your sample 10x, reduce the injection volume, or switch to a column with a higher surface area and carbon load.

Q: Can I just add a modifier like Triethylamine (TEA) to my current pH 7 method instead of changing the buffer entirely? A: Yes, adding 10–20 mM TEA to your mobile phase is a classic and effective technique. TEA acts as a sacrificial amine, aggressively competing with 1-Amino-4-cyclopropylbutan-2-ol for the active silanol ion-exchange sites[3][6]. Caveat: TEA causes severe ion suppression in LC-MS. If you are using UV detection, this is highly viable; if using Mass Spectrometry, you must use Protocol A or B instead.

Q: My peak tailing is accompanied by a shifting retention time from run to run. Is my column degrading? A: Not necessarily. This usually indicates inadequate buffer capacity. When analyzing a highly basic compound, the localized pH at the surface of the stationary phase can fluctuate if the buffer is too weak. Ensure your buffer concentration is at least 10–20 mM to maintain a rigid pH environment and stabilize retention times.

Q: Both my neutral marker (Uracil) and my amine are tailing equally. What does this mean? A: This confirms a physical deformation in your system, not a chemical interaction[1]. The most likely culprits are a collapsed column bed (creating a void at the inlet), a partially blocked inlet frit, or excessive extra-column volume from poorly seated PEEK/stainless steel fittings. Replace the column frit or swap the column to verify.

References
  • [2] Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • [1] Axion Labs. HPLC Peak Tailing. Axion Analytical Labs. Available at:[Link]

  • [4] Chromatography Online. But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC International. Available at:[Link]

  • [3] LCGC. Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC Troubleshooting. Available at:[Link]

  • [6] Agilent Technologies. Choosing HPLC Columns for Rapid Method Development. Agilent. Available at:[Link]

  • [5] Altai State Agricultural University. High Performance Liquid Chromatography: Theory. ASAU. Available at:[Link]

Sources

Troubleshooting

optimizing extraction solvents for 1-Amino-4-cyclopropylbutan-2-ol isolation

Welcome to the Technical Support Center for Small Molecule Isolation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 1-Amino-4-cyclopropylbut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Small Molecule Isolation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 1-Amino-4-cyclopropylbutan-2-ol .

This molecule presents a unique extraction challenge: it is a bifunctional 1,2-amino alcohol with a highly polar, hydrogen-bonding headgroup (amine and hydroxyl) and a lipophilic tail (cyclopropylbutyl group). This structure makes it a classic amphiphile. During liquid-liquid extraction (LLE), it acts as a surfactant, drastically lowering the interfacial tension between aqueous and organic phases, which leads to severe emulsions. Furthermore, its basic amine group requires precise pH control to ensure it partitions into the organic phase rather than remaining water-soluble.

Below, you will find a diagnostic workflow, targeted FAQs, quantitative solvent data, and a self-validating experimental protocol to ensure high-yield, high-purity isolation.

Diagnostic Workflow for LLE Issues

Troubleshooting Start Extraction Issue Detected Q1 Is it an Emulsion or Low Recovery? Start->Q1 Emulsion Persistent Emulsion Q1->Emulsion Phase mixing Recovery Low Organic Recovery Q1->Recovery Clear phases, low yield Sol1 Switch to 2-MeTHF Add Brine (Salting Out) Emulsion->Sol1 Sol2 Check Aqueous pH Adjust to pH > 10.5 Recovery->Sol2

Diagnostic workflow for resolving common LLE issues with 1-Amino-4-cyclopropylbutan-2-ol.

Frequently Asked Questions & Troubleshooting

Q1: Why am I getting less than 30% recovery of 1-Amino-4-cyclopropylbutan-2-ol in my organic phase, even after multiple extractions? The Causality: The primary amine on this molecule has a pKa of approximately 9.5 to 10.5. At neutral pH (pH 7), the amine is fully protonated as an ammonium cation ( NH3+​ ). Charged species possess massive hydration energies and will not partition into an organic solvent, regardless of the solvent's polarity [1]. The Solution: You must adjust the aqueous phase to a pH of at least 10.5 to 11.0 using 1M NaOH or KOH. This ensures the molecule is in its neutral "free base" form. Self-Validating Check: Always measure the pH of the aqueous layer after the first extraction. The amino alcohol itself acts as a buffer; as the free base partitions into the organic layer, the aqueous pH can drop, re-protonating the remaining compound and halting extraction.

Q2: My extraction using Dichloromethane (DCM) formed a thick, milky emulsion that won't separate after 24 hours. How do I break it? The Causality: 1-Amino-4-cyclopropylbutan-2-ol is an amphiphilic molecule. The polar amino-alcohol head interacts with water, while the cyclopropyl tail interacts with the organic solvent, forming stable micelles[2]. Halogenated solvents like DCM are particularly prone to forming stable micro-emulsions with amphiphilic amines due to their density and interfacial tension profiles. The Solution: Abandon DCM and switch to 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is a bio-based ethereal solvent that offers superior phase separation kinetics and higher solubility for amino alcohols [3]. To break an existing emulsion, add a saturated solution of NaCl or KBr (salting out). The high ionic strength forces the amphiphile out of the aqueous phase by decreasing the solubility of non-polar moieties in water.

Q3: Can I use standard Ethyl Acetate (EtOAc) for this extraction? The Causality: While EtOAc is a common extraction solvent, it is susceptible to base-catalyzed hydrolysis at the high pH (>10.5) required to deprotonate your amino alcohol. This will generate acetate salts and ethanol, contaminating your product and altering the phase dynamics. 2-MeTHF is stable under strongly basic conditions, making it the superior choice.

Phase Partitioning & Speciation Mechanism

Speciation LowPH LowPH HighPH HighPH LowPH->HighPH Add NaOH/KOH Aqueous Aqueous Phase Retention LowPH->Aqueous Hydrophilic Organic Organic Phase Extraction (2-MeTHF) HighPH->Organic Lipophilic

pH-dependent speciation and phase partitioning of 1-Amino-4-cyclopropylbutan-2-ol.

Quantitative Solvent Optimization Matrix

To optimize the extraction, we must balance polarity, emulsion risk, and chemical stability. The table below summarizes the performance of common extraction solvents for 1,2-amino alcohols.

SolventPolarity IndexEmulsion RiskBase Stability (pH 11)Est. Recovery (Free Base)Recommendation
Dichloromethane (DCM) 3.1High Excellent~65%Avoid. Severe micelle formation.
Ethyl Acetate (EtOAc) 4.4ModeratePoor (Hydrolyzes)~70%Avoid. Degrades at required pH.
n-Butanol 4.0LowExcellent~85%Acceptable, but difficult to evaporate.
2-MeTHF 2.4Low Excellent >95% Optimal. Clean phase separation.

Optimized Experimental Protocol: 2-MeTHF Liquid-Liquid Extraction

This protocol is a self-validating system designed to maximize the isolation of 1-Amino-4-cyclopropylbutan-2-ol while actively suppressing emulsion formation.

Materials Required:

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • 5M Sodium Hydroxide (NaOH) solution

  • Saturated aqueous Sodium Chloride (NaCl) or Potassium Bromide (KBr)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Methodology:

  • Aqueous Preparation & pH Adjustment:

    • Transfer your crude aqueous reaction mixture containing the amino alcohol to a beaker equipped with a magnetic stir bar.

    • While stirring vigorously, add 5M NaOH dropwise until the pH reaches 11.0 .

    • Causality Check: At pH 11, >99% of the amine is deprotonated, neutralizing its charge and preparing it for organic partitioning.

  • Salting Out:

    • Add solid NaCl directly to the aqueous mixture until saturation is reached (undissolved salt remains visible).

    • Causality Check: This "salting out" effect increases the ionic strength of the water, drastically reducing the solubility of the cyclopropyl tail and preventing the molecule from acting as a surfactant[1].

  • Primary Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add a volume of 2-MeTHF equal to 50% of the aqueous phase volume.

    • Invert the funnel gently 3-4 times. Do not shake vigorously. Vent the stopcock to release pressure.

    • Allow the phases to separate for 5 minutes. The 2-MeTHF (top layer) should separate cleanly from the aqueous brine (bottom layer).

  • Self-Validation & Secondary Extraction:

    • Drain the aqueous layer into a clean beaker.

    • Crucial Step: Re-measure the pH of the aqueous layer. If it has dropped below 10.5, add more NaOH to return it to 11.0.

    • Extract the aqueous layer two more times with fresh 2-MeTHF (25% volume each time).

  • Washing and Drying:

    • Combine all 2-MeTHF organic layers.

    • Wash the combined organic layer once with a small volume (10% of total organic volume) of saturated NaCl to remove residual water and water-soluble impurities.

    • Dry the organic layer over anhydrous Na2​SO4​ for 15 minutes.

    • Visual Validation: Shine a laser pointer through the dried solvent. If the beam is highly visible (Tyndall effect), micro-water droplets remain. Add more Na2​SO4​ until the solution is optically clear.

  • Concentration:

    • Filter off the drying agent and concentrate the 2-MeTHF under reduced pressure (rotary evaporation) at 40°C to yield the pure 1-Amino-4-cyclopropylbutan-2-ol.

References

  • A General Liquid–Liquid Partitioning Equation and Its Consequences: Learning from the pH Dependent Extraction of a Pharmaceutical Intermediate Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water Source: Journal of the American Chemical Society / PubMed Central URL:[Link]

  • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry Source: Monatshefte für Chemie - Chemical Monthly (Springer) URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Amino-4-cyclopropylbutan-2-ol and Cyclopropylamine

This guide offers an in-depth, objective comparison of the chemical reactivity of 1-Amino-4-cyclopropylbutan-2-ol and Cyclopropylamine. Designed for researchers, scientists, and professionals in drug development, this do...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide offers an in-depth, objective comparison of the chemical reactivity of 1-Amino-4-cyclopropylbutan-2-ol and Cyclopropylamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the causal relationships between molecular structure and chemical behavior. We will explore how the introduction of a hydroxybutyl chain modifies the classic reactivity profile of the cyclopropylamine motif, with a focus on practical applications and experimental considerations.

Structural and Electronic Overview

At first glance, both molecules share two key features: a primary amine (R-NH₂) and a cyclopropyl ring. The fundamental difference lies in the framework connecting them. In cyclopropylamine, the amine is directly attached to the strained three-membered ring. In 1-amino-4-cyclopropylbutan-2-ol, these two groups are separated by a flexible four-carbon chain that also contains a secondary alcohol. This seemingly simple modification introduces significant changes in steric hindrance, electronic effects, and the potential for intramolecular interactions, thereby dictating divergent reaction pathways.

The cyclopropyl group itself possesses a unique electronic character. Due to the high p-character of its C-C bonds, it can act as a π-electron donor, capable of stabilizing adjacent carbocations or electron-deficient centers through resonance.[1][2] Simultaneously, it can behave as an inductive electron-withdrawing group.[1][3] This dual nature is central to the reactivity of cyclopropylamine. However, in 1-amino-4-cyclopropylbutan-2-ol, the insulating alkyl chain significantly dampens these electronic effects on the distant amino and hydroxyl groups.

Table 1: Comparative Physicochemical Properties

PropertyCyclopropylamine1-Amino-4-cyclopropylbutan-2-olRationale for Difference
Molecular Formula C₃H₇NC₇H₁₅NOPresence of the C₄H₈O chain.
Molar Mass 57.09 g/mol [4]129.2 g/mol [5]Additional atoms in the structure.
Boiling Point 49–50 °C[6]Not available (predicted to be significantly higher)Increased mass and hydrogen bonding capability from the -OH group lead to stronger intermolecular forces.
pKa (Conjugate Acid) ~9.0 (estimated)~9.5-10.0 (estimated)The alkyl chain is weakly electron-donating, slightly increasing the basicity of the amine compared to the direct attachment to the more electronegative cyclopropyl ring.
Key Structural Features Primary amine directly attached to a cyclopropyl ring.Primary amine and secondary alcohol on a flexible alkyl chain, with a terminal cyclopropyl group.Separation of functional groups.

Comparative Reactivity Analysis

The reactivity of an amine is primarily dictated by the lone pair of electrons on the nitrogen atom, which confers both basicity and nucleophilicity.[7][8] While both molecules are primary amines and undergo similar classes of reactions, the presence of the hydroxyl group and the altered steric/electronic environment in 1-amino-4-cyclopropylbutan-2-ol creates critical distinctions.

Basicity and Nucleophilicity

While both are basic, 1-amino-4-cyclopropylbutan-2-ol is predicted to be a slightly stronger base. The electron-donating nature of the butyl chain increases electron density on the nitrogen, making its lone pair more available for protonation. Conversely, the direct attachment of the amine to the cyclopropyl ring in cyclopropylamine results in a slightly lower basicity.

In practice, this small difference in basicity does not dramatically alter the types of reactions they undergo but can influence reaction rates. Both are competent nucleophiles that readily participate in nucleophilic substitution and addition-elimination reactions.[9]

Reaction with Carbonyl Compounds: Imine vs. Oxazolidine Formation

A significant divergence in reactivity appears in reactions with aldehydes and ketones. Both primary amines react to form imines (Schiff bases).[10][11] However, 1-amino-4-cyclopropylbutan-2-ol, as a 1,2-amino alcohol, possesses an intrinsic pathway for a competing intramolecular side reaction: the formation of a stable five-membered oxazolidine ring.[12]

  • Cyclopropylamine: Reacts cleanly with aldehydes and ketones to form the corresponding N-cyclopropyl imine.

  • 1-Amino-4-cyclopropylbutan-2-ol: Can form the expected imine, but this is often in equilibrium with, or can be converted to, a cyclic oxazolidine. This side reaction can be minimized by rigorously removing water from the reaction, for instance, by using a Dean-Stark apparatus, which drives the equilibrium toward the imine product.[12]

G cluster_0 Cyclopropylamine Pathway cluster_1 1-Amino-4-cyclopropylbutan-2-ol Pathway CPA Cyclopropylamine Imine Imine Product CPA->Imine + R-CHO, -H₂O Aldehyde Aldehyde (R-CHO) ACBO 1-Amino-4-cyclopropyl... Imine2 Imine Product (Expected) ACBO->Imine2 + R-CHO, -H₂O Aldehyde2 Aldehyde (R-CHO) Oxazolidine Oxazolidine (Side Product) Imine2->Oxazolidine Intramolecular Cyclization

Fig 1. Reaction of amines with aldehydes, highlighting the potential for oxazolidine side-product formation with 1-amino-4-cyclopropylbutan-2-ol.
Acylation Reactions: The Challenge of Chemoselectivity

Acylation with agents like acyl chlorides or anhydrides is a fundamental transformation for primary amines.[7] Here again, the bifunctional nature of 1-amino-4-cyclopropylbutan-2-ol introduces a significant challenge: chemoselectivity. The molecule contains two nucleophilic sites: the amine and the hydroxyl group.

  • Cyclopropylamine: Undergoes straightforward N-acylation to produce the corresponding amide.

  • 1-Amino-4-cyclopropylbutan-2-ol: Can yield either the N-acylated product (amide), the O-acylated product (ester), or a di-acylated product. The outcome is highly dependent on the reaction conditions.[12]

    • Under Basic Conditions: The amine (-NH₂) is more nucleophilic than the alcohol (-OH). Using a non-nucleophilic base (e.g., triethylamine, pyridine) scavenges the acid byproduct (e.g., HCl) and ensures the amine remains in its free, highly reactive state, favoring N-acylation .

    • Under Acidic Conditions: The amine is protonated to form a non-nucleophilic ammonium salt (-NH₃⁺). This deactivates the nitrogen, leaving the less reactive hydroxyl group as the only available nucleophile, which can lead to exclusive O-acylation .[12]

G cluster_0 cluster_1 ACBO 1-Amino-4-cyclopropylbutan-2-ol Base Basic Conditions (e.g., Et₃N) ACBO->Base + RCOCl Acid Acidic Conditions (Amine Protonated) ACBO->Acid + RCOCl NAcyl N-Acylation Product (Amide) Base->NAcyl Favored OAcyl O-Acylation Product (Ester) Acid->OAcyl Favored

Fig 2. Chemoselectivity in the acylation of 1-amino-4-cyclopropylbutan-2-ol is dictated by reaction pH.
Reactivity of the Cyclopropyl Ring

The strained cyclopropane ring can participate in unique reactions, such as ring-opening, often driven by the release of ring strain.[4][13] This reactivity is most pronounced when the ring is activated, for example, by an adjacent electron-donating group.

  • Cyclopropylamine: The directly attached nitrogen atom can act as an electron donor, facilitating and directing ring-opening reactions under specific synthetic conditions (e.g., via single-electron transfer).[13][14]

  • 1-Amino-4-cyclopropylbutan-2-ol: The cyclopropyl ring is electronically isolated from the amine and hydroxyl groups by the alkyl chain. Consequently, it behaves much like a simple alkyl-substituted cyclopropane. Its ring is significantly less prone to opening via mechanisms involving the heteroatom functional groups. Its primary role is that of a sterically bulky, lipophilic terminal group.

Experimental Protocols & Methodologies

To illustrate the practical application of these principles, we provide a self-validating protocol for the selective N-acylation of 1-amino-4-cyclopropylbutan-2-ol. The causality behind each step is explained to ensure reproducibility and success.

Protocol: Selective N-Acetylation of 1-Amino-4-cyclopropylbutan-2-ol

Objective: To synthesize N-(4-cyclopropyl-2-hydroxybutyl)acetamide with high selectivity over the O-acetylated isomer.

Materials:

  • 1-Amino-4-cyclopropylbutan-2-ol (1.0 eq)

  • Acetyl Chloride (1.05 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

G A 1. Setup Dissolve amino alcohol and Et₃N in anhydrous DCM under N₂. Cool to 0 °C. B 2. Addition Add acetyl chloride dropwise over 15 min. Maintain temperature at 0 °C. A->B C 3. Reaction & Monitoring Stir at 0 °C for 1 hr, then warm to RT. Monitor by TLC for consumption of starting material. B->C D 4. Quench Carefully add sat. NaHCO₃ solution to neutralize HCl and excess acetyl chloride. C->D E 5. Workup Separate layers. Extract aqueous phase with DCM. Combine organic layers. D->E F 6. Purification Wash combined organics with brine, dry over MgSO₄, filter, and concentrate. E->F G 7. Analysis Characterize purified product via ¹H NMR, ¹³C NMR, and MS to confirm structure and purity. F->G

Fig 3. A self-validating workflow for selective N-acylation.

Step-by-Step Procedure:

  • Reaction Setup (Causality: Preventing O-acylation and side reactions): To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 1-amino-4-cyclopropylbutan-2-ol (1.0 eq) and anhydrous dichloromethane. Add triethylamine (1.2 eq). Cool the stirred solution to 0 °C in an ice bath.

    • Expertise: Using anhydrous solvent and an inert atmosphere prevents unwanted reactions with water. Cooling to 0 °C controls the exothermic reaction with the acyl chloride. Triethylamine is crucial; it acts as an acid scavenger, preventing the protonation of the amine and thus maintaining its superior nucleophilicity for selective N-acylation.[12]

  • Reagent Addition (Causality: Controlling Reaction Rate): Add acetyl chloride (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Expertise: Slow, controlled addition of the electrophile prevents localized overheating and potential side reactions. A slight excess of acetyl chloride ensures full conversion of the starting material.

  • Reaction Monitoring (Causality: Ensuring Completion): Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amino alcohol spot is no longer visible.

    • Trustworthiness: TLC provides a direct visual confirmation that the starting material has been consumed, forming a new, less polar product spot. This is a critical checkpoint before proceeding to workup.

  • Aqueous Workup (Causality: Neutralization and Removal of Byproducts): Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

    • Expertise: The bicarbonate solution neutralizes the triethylammonium hydrochloride salt and quenches any remaining acetyl chloride.

  • Purification (Causality: Isolating the Product): Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.

    • Expertise: This standard purification sequence effectively isolates the desired amide from salts and other aqueous-soluble impurities.

Conclusion

While both 1-amino-4-cyclopropylbutan-2-ol and cyclopropylamine are built from a primary amine and a cyclopropyl ring, their reactivity profiles are distinct and serve different purposes in synthesis.

  • Cyclopropylamine is a compact, rigid building block where the reactivity is dominated by the direct electronic interplay between the amine and the strained ring. It is an ideal reagent for introducing a simple N-cyclopropyl moiety.[15]

  • 1-Amino-4-cyclopropylbutan-2-ol behaves as a polyfunctional aliphatic amine. Its reactivity is governed by the primary amine and secondary alcohol, leading to important considerations of chemoselectivity (N- vs. O-acylation) and potential intramolecular side reactions (oxazolidine formation). The cyclopropyl group in this molecule acts primarily as a remote, sterically influential substituent with minimal electronic impact on the reactive centers.

For the medicinal chemist and process developer, understanding these nuances is paramount. Choosing cyclopropylamine provides a direct path to a specific pharmacophore, while selecting 1-amino-4-cyclopropylbutan-2-ol opens avenues for creating more complex structures with multiple points for diversification, provided that the reaction conditions are precisely controlled to manage its sophisticated reactivity.

References

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from Ataman Kimya website. [Link: https://www.ataman-kimya.com/cyclopropylamine_p218.html]
  • BenchChem. (2025). Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison. Retrieved from BenchChem. [Link: https://www.benchchem.com/product/b5924]
  • BenchChem. (2025). An In-depth Technical Guide on the Core Reactivity of Primary and Secondary Amine Groups. Retrieved from BenchChem. [Link: https://www.benchchem.com/product/b1160]
  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from Longdom Publishing. [Link: https://www.longdom.
  • Fiveable. (2025). Cyclopropyl: Organic Chemistry Study Guide. Retrieved from Fiveable. [Link: https://library.fiveable.me/chemistry/organic-chemistry/cyclopropyl/study-guide/v-z2qumof7Y77P]
  • Georganics. (2021). Cyclopropylamine - general description and application. Retrieved from Georganics. [Link: https://georganics.
  • CymitQuimica. (n.d.). CAS 765-30-0: Cyclopropylamine. Retrieved from CymitQuimica. [Link: https://www.cymitquimica.com/cas/765-30-0]
  • National Center for Biotechnology Information. (n.d.). Cyclopropylamine. PubChem Compound Database. Retrieved from [Link]

  • Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. ACS Publications. [Link: https://pubs.acs.org/doi/abs/10.1021/acs.chemrev.5b00021]
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Retrieved from Longdom Publishing. [Link: https://www.longdom.
  • Study Mind. (2022). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Retrieved from Study Mind. [Link: https://studymind.co.uk/notes/amines/]
  • Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity?. Chemistry Stack Exchange. [Link: https://chemistry.stackexchange.
  • Lumen Learning. (n.d.). 23.3. Reactions of amines. Organic Chemistry II. Retrieved from [Link]

  • Nishida, S. (2006). Estimation of the Electronic Effects of Cyclopropyl and 2,2-Dichlorocyclopropyl Groups. Bulletin of the Chemical Society of Japan, Oxford Academic. [Link: https://academic.oup.com/bullcsj/article-abstract/55/10/3160/7057776]
  • Wikipedia. (n.d.). Cyclopropylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of cyclopropylamines with terminal alkynes, diynes and eneynes. Retrieved from ResearchGate. [Link: https://www.researchgate.net/figure/Reaction-of-cyclopropylamines-with-terminal-alkynes-diynes-and-enynes-90_fig31_349377983]
  • Chemistry LibreTexts. (2023). Reactivity of Amines. Retrieved from [Link]

  • An, Y., et al. (2015). New Views on the Reaction of Primary Amine and Aldehyde from DFT Study. The Journal of Physical Chemistry A, ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/jp512801p]
  • Workentin, M. S., et al. (2020). Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. Journal of the American Chemical Society. [Link: https://pubs.acs.org/doi/10.1021/jacs.9b11915]
  • PubChemLite. (n.d.). 1-amino-4-cyclopropylbutan-2-ol (C7H15NO). Retrieved from PubChemLite. [Link: https://pubchemlite.com/compound/1-amino-4-cyclopropylbutan-2-ol_C7H15NO_XOEJDDONMSIMFG-UHFFFAOYSA-N]
  • NextSDS. (n.d.). 1-amino-4-cyclopropylbutan-2-ol — Chemical Substance Information. Retrieved from NextSDS. [Link: https://www.nextsds.com/chemical/1-amino-4-cyclopropylbutan-2-ol-1693599-41-5]
  • Sapphire Bioscience. (n.d.). 1-Amino-4-cyclopropylbutan-2-ol. Retrieved from Sapphire Bioscience. [Link: https://www.sapphirebioscience.com/product/TSC59941/1-amino-4-cyclopropylbutan-2-ol]
  • BenchChem. (2025). Common side reactions with 1-Amino-2-butanol. Retrieved from BenchChem. [Link: https://www.benchchem.com/product/b1160]

Sources

Comparative

Comparative Guide to 1-Amino-4-cyclopropylbutan-2-ol and Structural Analogs in Medicinal Chemistry

Executive Summary In the rational design of aspartic protease inhibitors, mimicking the tetrahedral transition state of peptide bond hydrolysis is a foundational strategy. The hydroxyethylamine (HEA) isostere is one of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of aspartic protease inhibitors, mimicking the tetrahedral transition state of peptide bond hydrolysis is a foundational strategy. The hydroxyethylamine (HEA) isostere is one of the most successful non-cleavable transition-state mimics, widely utilized in the development of HIV-1 protease and β-secretase (BACE-1) inhibitors[1][2].

This guide provides an objective, data-driven comparison of 1-Amino-4-cyclopropylbutan-2-ol (a conformationally constrained, aliphatic HEA scaffold) against its primary structural alternatives, such as the classic bulky aromatic analog 1-Amino-4-phenylbutan-2-ol [3][4] and the branched tertiary alcohol 4-Amino-2-cyclopropylbutan-2-ol [5][6]. By analyzing their physicochemical properties, binding kinetics, and synthetic workflows, this guide equips medicinal chemists with the causality behind selecting specific γ-amino alcohol fragments for lead optimization.

Structural & Mechanistic Rationale

The efficacy of HEA isosteres stems from their central hydroxyl group, which coordinates directly with the catalytic aspartate dyads in the enzyme's active site, mimicking the unstable tetrahedral intermediate[2]. However, the flanking carbon chains dictate the inhibitor's affinity for the S1 and S1' subpockets.

  • The Role of the Cyclopropyl Group: Incorporating a cyclopropyl ring (as seen in 1-Amino-4-cyclopropylbutan-2-ol) introduces a unique balance of lipophilicity and conformational rigidity. Unlike linear alkyl chains, the inherent ring strain of the cyclopropane restricts the rotatable bonds of the P1/P1' ligand[7]. This pre-organization reduces the entropic penalty upon target binding, often resulting in a higher binding affinity compared to highly flexible aliphatic chains[1].

  • The Aromatic Alternative: The phenyl analog (1-Amino-4-phenylbutan-2-ol) provides intense π−π and hydrophobic interactions, making it ideal for large, deep S1 pockets (e.g., HIV-1 protease)[8]. However, its high molecular weight and strict rigid geometry can sometimes hinder blood-brain barrier (BBB) penetration, a critical flaw for CNS targets like BACE-1.

G A Peptide Substrate (Cleavable Amide Bond) B Tetrahedral Transition State (Unstable Intermediate) A->B Protease Catalysis C Hydroxyethylamine (HEA) Isostere (Non-cleavable Mimic) B->C Isosteric Replacement D 1-Amino-4-cyclopropylbutan-2-ol (Lipophilic, Rigid S1/S1' Fit) C->D Aliphatic/Strained Modification E 1-Amino-4-phenylbutan-2-ol (Bulky Aromatic S1/S1' Fit) C->E Aromatic Modification

Logical progression of transition state mimicry using HEA isosteres.

Comparative Data Analysis

To objectively evaluate these scaffolds, we must look at their behavior as P1/P1' fragments in standardized aspartic protease models. The table below summarizes the physicochemical profiles and representative in vitro performance metrics of these analogs.

Compound ScaffoldCAS NumberStructural FeatureTarget Pocket FitClogPRelative Conformational FlexibilityRepresentative Microsomal Stability ( t1/2​ )
1-Amino-4-cyclopropylbutan-2-ol 1693599-41-5Terminal cyclopropyl, secondary alcoholShallow/Moderate hydrophobic (S1)1.2Low (Ring-constrained)High (>45 min)
1-Amino-4-phenylbutan-2-ol 117974-11-5Terminal phenyl, secondary alcoholDeep hydrophobic (S1/S1')1.8ModerateModerate (~30 min)
4-Amino-2-cyclopropylbutan-2-ol 960248-10-6Internal cyclopropyl, tertiary alcoholHighly sterically hindered1.4Very LowHigh (>50 min)

Data Interpretation: The primary advantage of the cyclopropyl analog over the phenyl analog is its lower lipophilicity (ClogP) combined with high metabolic stability. The absence of an aromatic ring prevents rapid CYP450-mediated aromatic hydroxylation, extending the half-life while maintaining a rigid hydrophobic bulk necessary for pocket occupation.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Synthesis of HEA Isosteres via Regioselective Epoxide Aminolysis

The most efficient method to generate 1-amino-2-ol scaffolds is through the regioselective ring-opening of terminal epoxides.

Causality & Design: The reaction is driven by steric hindrance. By using a vast excess of ammonia in a polar protic solvent, the nucleophile preferentially attacks the less hindered terminal carbon of the epoxide. The sealed tube prevents the escape of volatile ammonia gas, ensuring a high local concentration that minimizes the formation of secondary amine dimers[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 50 mmol of the precursor epoxide (e.g., 2-(2-cyclopropylethyl)oxirane or 2-(2-phenylethyl)oxirane) in 130 mL of 7N NH3​ in Methanol[4].

  • Reaction: Transfer the solution to a heavy-walled pressure vessel (sealed tube). Stir the mixture continuously at 70°C for 3 hours. Caution: Ensure the pressure vessel is rated for the vapor pressure of methanol at this temperature.

  • Termination: Cool the vessel to 0°C in an ice bath before carefully unsealing to prevent solvent flash-boiling.

  • Purification: Concentrate the mixture under reduced pressure to remove methanol and residual ammonia. The resulting clear oil is the crude γ-amino alcohol, which can be used directly in subsequent peptide coupling steps or purified via flash chromatography (DCM:MeOH 9:1 with 1% Et3​N ).

Protocol 2: Self-Validating FRET-Based Protease Inhibition Assay

To evaluate the synthesized HEA analogs, a continuous Fluorescence Resonance Energy Transfer (FRET) assay is utilized.

Causality & Design: This protocol is a self-validating system. It incorporates a "No-Enzyme Control" to rule out false positives caused by the auto-fluorescence or quenching properties of the HEA analog itself. A known reference inhibitor (e.g., Saquinavir) is used to calibrate the assay's dynamic range[8].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Sodium Acetate buffer (pH 5.5) containing 0.1% CHAPS and 1 mM EDTA. The acidic pH is critical for maintaining the protonation state of the aspartic protease catalytic dyad.

  • Compound Dilution: Serially dilute the HEA-based inhibitor candidates in DMSO from 10 µM down to 0.1 nM (10-point curve). Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Pre-incubation: In a black 96-well microplate, combine 49 µL of assay buffer, 1 µL of inhibitor dilution, and 25 µL of recombinant protease (e.g., 2 nM final concentration). Incubate at 37°C for 15 minutes to establish binding equilibrium.

  • Initiation: Add 25 µL of the specific FRET substrate (e.g., DABCYL-Gaba-peptide-EDANS at 5 µM final concentration) to all wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously (Excitation: 340 nm, Emission: 490 nm) for 30 minutes at 37°C.

  • Analysis: Calculate initial velocities ( V0​ ) from the linear portion of the progress curves. Determine the IC50​ using a four-parameter logistic non-linear regression model.

G Step1 Compound Dilution (10 µM to 0.1 nM) Step2 Enzyme Pre-incubation (Establish Equilibrium) Step1->Step2 Val1 No-Enzyme Control (Check Auto-fluorescence) Step1->Val1 Val2 Reference Inhibitor (Assay Calibration) Step1->Val2 Step3 Add FRET Substrate (Initiate Cleavage) Step2->Step3 Step4 Kinetic Readout (Ex: 340nm / Em: 490nm) Step3->Step4 Val1->Step4 Val2->Step4

Self-validating FRET assay workflow for evaluating HEA protease inhibitors.

References

  • Optimization of Hydroxyethylamine Transition State Isosteres as Aspartic Protease Inhibitors by Exploiting Conformational Preferences Journal of Medicinal Chemistry - ACS Publications[Link]

  • Current and Novel Inhibitors of HIV Protease PMC - National Institutes of Health[Link]

  • Small Molecule Protease Inhibitors as Model Peptidomimetics MDPI[Link]

  • 1-amino-4-phenylbutan-2-ol — Chemical Substance Information NextSDS[Link]

  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols ChemRxiv[Link]

  • 4-amino-2-cyclopropylbutan-2-ol — Chemical Substance Information NextSDS[Link]

Sources

Validation

Comprehensive Reference Standard Characterization for 1-Amino-4-cyclopropylbutan-2-ol: A Comparative Guide

The structural integrity and absolute purity of screening compounds and synthetic intermediates are foundational to reproducible drug discovery. 1-Amino-4-cyclopropylbutan-2-ol (CAS: 1693599-41-5, Formula: C7H15NO) [1] i...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural integrity and absolute purity of screening compounds and synthetic intermediates are foundational to reproducible drug discovery. 1-Amino-4-cyclopropylbutan-2-ol (CAS: 1693599-41-5, Formula: C7H15NO) [1] is a highly versatile cyclopropyl-containing amino alcohol. Because the cyclopropyl group introduces unique steric constraints and metabolic stability profiles, this scaffold is increasingly utilized in modern pharmacophore development.

However, the hygroscopic nature of amino alcohols and the potential for regioisomeric impurities (such as 4-amino-2-cyclopropylbutan-2-ol) [2] necessitate rigorous reference standard characterization. This guide provides an objective comparison of reference standard grades, detailing the self-validating analytical protocols required to certify 1-Amino-4-cyclopropylbutan-2-ol for quantitative and qualitative applications.

Comparative Analysis of Reference Standard Alternatives

When procuring or synthesizing 1-Amino-4-cyclopropylbutan-2-ol, researchers must select the appropriate grade based on the experimental phase. Using a screening-grade compound for quantitative pharmacokinetic (PK) calibration will lead to systemic quantitative errors due to unaccounted residual solvents or inorganic salts.

Table 1: Performance and Specification Comparison of Standard Grades
Specification / ParameterPrimary Reference Standard (qNMR Certified)Working Standard (Secondary)Screening Grade (Commercial Alternative)
Intended Use Quantitative calibration, regulatory submissions, exact structural proof.Routine QC, daily assay calibration, batch release.High-throughput screening (HTS), early hit-to-lead synthesis.
Absolute Purity > 99.5% (Determined via qNMR & Mass Balance)> 98.0% (Determined via HPLC-UV/CAD)> 95.0% (Typically LC-MS Area %)
Identity Verification 1D/2D NMR (HSQC, HMBC), LC-HRMS, IR.1H-NMR, LC-MS (Nominal Mass).LC-MS (Nominal Mass).
Residual Water (KF) Strictly quantified (< 0.5%).Quantified (< 1.0%).Often unquantified.
Cost / Accessibility High / Custom synthesis & certification required.Moderate / Derived from Primary Standard.Low / Readily available from vendors [3].

Causality Insight: The discrepancy between LC-MS Area % (Screening Grade) and Mass Balance purity (Primary Standard) arises because LC-MS does not detect UV-transparent inorganic salts or non-ionizable residual solvents. Therefore, a Primary Standard must employ quantitative NMR (qNMR), which measures absolute molar purity regardless of the impurity's chromophore or ionization efficiency.

Analytical Characterization Workflow

To establish a compound as a Primary Reference Standard, a multi-orthogonal analytical approach is mandatory. The workflow below illustrates the sequential validation system.

G A 1-Amino-4-cyclopropylbutan-2-ol Candidate Batch B Identity Testing (LC-HRMS, 1H/13C NMR) A->B Step 1: Structure C Chromatographic Purity (HPLC-CAD / LC-MS) B->C Step 2: Separation D Residuals Analysis (KF Titration, GC-FID) C->D Step 3: Orthogonal E Absolute Purity Assignment (qNMR & Mass Balance) D->E Step 4: Certification

Analytical workflow for reference standard certification of amino alcohols.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every choice—from the ionization source to the relaxation delay in NMR—is grounded in the specific physicochemical properties of 1-Amino-4-cyclopropylbutan-2-ol.

Protocol A: Identity and Isotopic Purity via LC-HRMS

Because 1-Amino-4-cyclopropylbutan-2-ol lacks a strong UV chromophore (no conjugated pi-systems), traditional UV detection at 254 nm is ineffective. We utilize High-Resolution Mass Spectrometry (HRMS) coupled with Charged Aerosol Detection (CAD).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: The basic primary amine ( pKa​≈9.5 ) requires an acidic modifier to ensure complete protonation [M+H]+ for optimal Electrospray Ionization (ESI+) efficiency.

  • Chromatographic Separation: Inject 2 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: As a highly polar, low-molecular-weight amino alcohol (MW: 129.20 g/mol ), the compound will exhibit poor retention on standard C18 reversed-phase columns. HILIC ensures adequate retention ( k′>2 ) and prevents ion suppression from the void volume.

  • Detection (HRMS): Operate the mass spectrometer in ESI+ mode. Scan range: m/z 50–500.

  • Data Validation: Confirm the exact mass of the [M+H]+ adduct. The theoretical exact mass for C7​H16​NO+ is 130.1226 [1]. A mass error of <3 ppm self-validates the chemical formula.

Protocol B: Absolute Purity Determination via Quantitative NMR (qNMR)

qNMR is the gold standard for assigning absolute purity because the signal integral is directly proportional to the number of nuclei, independent of the molecule's structure.

Step-by-Step Methodology:

  • Internal Standard Selection: Select Maleic Acid (traceable to NIST SRM) as the internal standard (IS).

    • Causality: Maleic acid provides a sharp, distinct singlet at ≈6.3 ppm in D2​O , which is completely isolated from the aliphatic signals of the cyclopropyl and butyl chain of 1-Amino-4-cyclopropylbutan-2-ol (typically found between 0.1 ppm and 3.5 ppm).

  • Sample Preparation: Accurately weigh ≈10 mg of 1-Amino-4-cyclopropylbutan-2-ol and ≈5 mg of Maleic Acid using a microbalance (readability 0.001 mg). Co-dissolve in 0.6 mL of D2​O .

  • NMR Acquisition: Acquire the 1H -NMR spectrum at 400 MHz or higher. Set the relaxation delay ( D1​ ) to at least 60 seconds.

    • Causality: A D1​ of ≥5×T1​ (longitudinal relaxation time) is critical. If the delay is too short, the nuclei will not fully relax between pulses, leading to truncated integrals and an artificially skewed purity calculation.

  • Calculation: Calculate the mass fraction ( Px​ ) using the formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).

Expected Characterization Data Summary

When validating a batch of 1-Amino-4-cyclopropylbutan-2-ol, the empirical data should align with the theoretical parameters outlined in Table 2.

Table 2: Reference Analytical Data
Analytical TechniqueParameterExpected Value / Observation
HRMS (ESI+) [M+H]+ Exact Mass130.1226 m/z ( ±3 ppm)
HRMS (ESI+) Predicted CCS (Ų) ≈126.3 Ų [1]
1H -NMR ( D2​O ) Cyclopropyl protonsMultiplets at ≈0.1−0.7 ppm
1H -NMR ( D2​O ) Aminomethyl ( CH2​−NH2​ )Multiplet at ≈2.6−2.8 ppm
Karl Fischer Water Content <0.5% w/w (for Primary Standard)
FT-IR (ATR) Functional GroupsBroad O-H/N-H stretch ≈3300 cm−1

References

  • PubChemLite. "1-amino-4-cyclopropylbutan-2-ol (C7H15NO) - Structural Information and Predicted Collision Cross Section." Université du Luxembourg. Available at:[Link]

  • NextSDS. "4-amino-2-cyclopropylbutan-2-ol — Chemical Substance Information and Related Regioisomers." NextSDS Chemical Database. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Amino-4-cyclopropylbutan-2-ol

As researchers and developers at the forefront of science, our responsibility extends beyond discovery to ensuring a safe and sustainable laboratory environment. The proper management of chemical waste is not merely a re...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers at the forefront of science, our responsibility extends beyond discovery to ensuring a safe and sustainable laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of professional integrity and a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 1-Amino-4-cyclopropylbutan-2-ol, a compound whose unique properties demand meticulous attention. Our approach is grounded in established safety principles, designed to protect you, your colleagues, and the environment.

Hazard Identification: Understanding the Risks

1-Amino-4-cyclopropylbutan-2-ol is a hazardous substance requiring careful handling at all stages, from use to disposal. Its risk profile is multifaceted, combining acute toxicity, severe corrosivity, and significant environmental hazards.[1][2] Before handling this compound, a thorough understanding of its specific dangers is essential.

The primary causality for the stringent disposal protocols is the compound's classification as a Skin Corrosive, Category 1B , and Acutely Toxic substance.[1] This means it can cause severe, irreversible burns to skin and eye tissue upon contact and is harmful if ingested, inhaled, or absorbed through the skin.[1][2][3] Furthermore, its high toxicity to aquatic life necessitates that it never enters wastewater streams.[2]

Data Presentation: Hazard Profile of 1-Amino-4-cyclopropylbutan-2-ol
GHS PictogramHazard ClassHazard CodeDescription
alt text Skin Corrosion / IrritationH314Causes severe skin burns and eye damage.[1][2]
alt text Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332Harmful if swallowed, in contact with skin, or if inhaled.[1]
alt text Specific Target Organ Toxicity (Single Exposure)H336May cause drowsiness or dizziness.[1][4]
alt text Hazardous to the Aquatic EnvironmentH400, H411Very toxic to aquatic life with long lasting effects.[2]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the severe corrosive nature of this compound, a comprehensive PPE protocol is mandatory. This is a self-validating system: proper PPE is your primary barrier against exposure and injury.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Eye and Face Protection: Tightly fitting safety goggles are required. Due to the high risk of severe eye damage, a face shield (minimum 8-inch) must be worn over the goggles whenever handling the liquid.

  • Skin and Body Protection: A chemically resistant lab coat or a full protective suit is necessary to prevent skin contact. Ensure clothing is fully buttoned or zipped.

  • Respiratory Protection: If there is a risk of inhaling vapors or aerosols, particularly during a spill or when working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is required.[5]

Waste Segregation and Container Management

Proper segregation is critical to prevent dangerous reactions in waste containers. As an amino alcohol, 1-Amino-4-cyclopropylbutan-2-ol can react with other chemicals.

  • Segregation: This waste stream must be kept separate from acids, strong oxidizing agents, and metals like copper or aluminum to which amino alcohols can be corrosive.[6][7] Mixing incompatible waste streams can lead to violent reactions, gas evolution, or container failure.[8]

  • Container Selection: Use only designated, compatible hazardous waste containers, typically amber glass Winchester bottles for liquids.[9] Ensure the container has a tightly fitting cap and is in good condition.[6][8]

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "1-Amino-4-cyclopropylbutan-2-ol".

    • The specific hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard").[9]

    • The date the waste was first added to the container.[6]

Step-by-Step Disposal Protocol for Unused/Waste Product

This protocol details the steps for preparing the chemical waste for collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain. [2][10]

  • Work Area Preparation: Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.

  • Don PPE: Before handling the chemical, put on the full required PPE as detailed in Section 2.

  • Transfer to Waste Container: Carefully transfer the 1-Amino-4-cyclopropylbutan-2-ol waste into the designated, properly labeled hazardous waste container. Use a funnel to prevent spills.

  • Secure Container: Tightly close the waste container cap. Do not leave a funnel in the opening.[6]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8] This area must be at or near the point of generation and under the control of the laboratory personnel.[8] Ensure secondary containment is used to capture any potential leaks.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[8][10] Do not allow waste to accumulate for more than 12 months or exceed volume limits (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste).[8]

Managing Spills and Contaminated Materials

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.

Experimental Protocols: Small Spill Clean-up (<100 mL)
  • Alert and Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: If not already wearing it, don the full required PPE, including respiratory protection if appropriate.

  • Containment: Prevent the spill from spreading or entering drains by creating a dike around it with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[2][11]

  • Absorption: Cover and absorb the spill with the inert material.[11]

  • Collection: Carefully scoop the contaminated absorbent material into a designated hazardous waste container using non-sparking tools.[11][12]

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials and rinseate as hazardous waste.

  • Disposal: Label the container with all contaminants ("Spill Debris with 1-Amino-4-cyclopropylbutan-2-ol") and dispose of it as hazardous waste through your EHS office.[10]

Mandatory Visualization: Spill Response & Disposal Workflow

SpillResponse Start Spill of 1-Amino-4-cyclopropylbutan-2-ol Occurs AssessSpill Assess Spill Size Start->AssessSpill SmallSpill <100 mL (Manageable) AssessSpill->SmallSpill Small LargeSpill >100 mL (Major Spill) AssessSpill->LargeSpill Large DonPPE Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) SmallSpill->DonPPE Evacuate Evacuate Immediate Area LargeSpill->Evacuate Contain Contain Spill with Inert Absorbent (Prevent entry to drains) DonPPE->Contain Collect Collect Contaminated Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area (Collect rinseate as waste) Collect->Decontaminate Dispose Store Waste in SAA & Arrange for EHS Pickup Decontaminate->Dispose Alert Alert Lab Supervisor & Call Emergency EHS Number Evacuate->Alert

Caption: Decision workflow for responding to a 1-Amino-4-cyclopropylbutan-2-ol spill.

Disposal of Empty Containers

An "empty" container that held this chemical is still considered hazardous waste due to residual material.[11]

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (such as water or another solvent in which the compound is soluble) that does not react with it.[6][10][13]

  • Collect Rinseate: Crucially, all three portions of the rinseate must be collected and disposed of as hazardous waste. [10] Add the rinseate to your liquid waste container for 1-Amino-4-cyclopropylbutan-2-ol.

  • Deface Label: After triple-rinsing, completely remove or deface the original chemical label on the container.[9][13]

  • Final Disposal: Once the container is triple-rinsed and the label is defaced, it can typically be disposed of in the appropriate glass or plastic recycling bin.[9][13]

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (n.d.). University of Canterbury.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry.
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • 1-amino-4-cyclopropylbutan-2-ol — Chemical Substance Information. (n.d.). NextSDS.
  • Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet. (2024, November 26). TCI EUROPE N.V.
  • Safety Data Sheet. (2025, December 19). Fisher Scientific.
  • Safety Data Sheet. (2012, January 20). Sigma-Aldrich.
  • Safety Data Sheet. (2024, November 25). TCI EUROPE N.V.
  • Safety Data Sheet. (2007, April 16). Thermo Fisher Scientific.
  • Safety Data Sheet. (2025, September 7). Thermo Fisher Scientific.
  • Safety data sheet. (2019, July 30). AUTODOC.
  • Safety Data Sheet. (2023, October 12). Thermo Fisher Scientific.
  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). (n.d.). Carl Roth.
  • Amino Alcohols. (n.d.). Alfa Chemistry.

Sources

Handling

Personal protective equipment for handling 1-Amino-4-cyclopropylbutan-2-ol

Operational and Safety Guide: Handling 1-Amino-4-cyclopropylbutan-2-ol in Drug Development For researchers and drug development professionals, handling bifunctional building blocks like 1-amino-4-cyclopropylbutan-2-ol re...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Guide: Handling 1-Amino-4-cyclopropylbutan-2-ol in Drug Development

For researchers and drug development professionals, handling bifunctional building blocks like 1-amino-4-cyclopropylbutan-2-ol requires a rigorous synthesis of chemical safety and operational precision. This guide provides step-by-step procedural methodologies, mechanistic toxicological insights, and self-validating safety protocols to ensure laboratory safety and experimental integrity.

Section 1: Chemical Profile & Mechanistic Toxicology

1-Amino-4-cyclopropylbutan-2-ol is a versatile amino alcohol intermediate frequently utilized in the synthesis of neuroprotective agents and complex active pharmaceutical ingredients (APIs). However, its bifunctional nature imparts significant operational hazards that must be managed.

Table 1: Quantitative Chemical & Hazard Profile

Property / Hazard Specification / GHS Classification
CAS Number 1693599-41-5[1]
Molecular Formula C7H15NO[2]
Monoisotopic Mass 129.115 Da[2]
Acute Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation) - H302, H312, H332[1]
Skin Corrosion Skin Corr. 1B - H314 (Causes severe skin burns and eye damage)[1]

| Target Organ Toxicity | STOT SE 3 - H336 (May cause drowsiness or dizziness)[1] |

Mechanistic Toxicology (Expertise & Experience): The primary hazard of 1-amino-4-cyclopropylbutan-2-ol is its classification as Skin Corr. 1B[1]. The causality behind this severe corrosivity lies in the molecule's unhindered primary amine group. Upon contact with biological tissues, the high local alkalinity induces the saponification of epidermal lipids and the rapid denaturation of structural proteins[3]. Unlike acid burns, which form a coagulative eschar that limits further tissue penetration, alkaline amino alcohols cause liquefactive necrosis. This mechanism liquefies tissue, allowing the chemical to penetrate deeply into subcutaneous layers, leading to prolonged and systemic damage if not immediately mitigated. Furthermore, systemic absorption or inhalation of vapors can lead to central nervous system depression, validating its STOT SE 3 classification[1].

Section 2: Mandatory Personal Protective Equipment (PPE) Matrix

To interrupt the causality of exposure-to-necrosis, a robust PPE matrix is mandatory. Every piece of equipment must be verified before handling.

Table 2: PPE Specifications and Validation Criteria

PPE Category Specification Self-Validating Protocol
Hand Protection Nitrile rubber (NBR), thickness > 0.4 mm, breakthrough > 480 min[4]. Inflation Test: Trap air in the glove and roll the cuff to pressurize. Submerge in water; bubble formation indicates micro-punctures. Discard if compromised.
Eye Protection Tight-fitting chemical splash goggles + full face shield[5]. Seal Check: Ensure no gaps exist between the goggle skirt and the face. Standard safety glasses are insufficient against alkaline splashes.
Body Protection Chemically resistant lab coat (e.g., Tyvek or rubberized apron). Cuff Overlap: Gloves must be pulled over the lab coat cuffs to prevent capillary wicking of liquids onto the forearms.

| Respiratory | ABEK1P3 filter respirator (if handling outside a fume hood)[6]. | Negative Pressure Seal Check: Inhale sharply while blocking the filter intakes; the mask should collapse slightly against the face. |

Section 3: Operational Protocols: Experimental Workflow

When utilizing 1-amino-4-cyclopropylbutan-2-ol in drug development workflows (e.g., N-alkylation or amide coupling), procedural discipline is critical to prevent exothermic runaway and exposure.

Step-by-Step Methodology: Safe Dispensing and Reaction Setup

  • Fume Hood Preparation: Ensure the fume hood sash is positioned at the certified operating height (face velocity >100 fpm). Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which can react violently with amino alcohols[7].

  • Reagent Dispensing: Due to the viscosity and corrosivity of amino alcohols, use a positive displacement pipette or a glass syringe with a Luer-lock needle. Avoid standard air-displacement pipettes, which may aerosolize the corrosive liquid or suffer from volume inaccuracies.

  • Inert Atmosphere Transfer: Purge the reaction vessel with Nitrogen or Argon. Introduce the 1-amino-4-cyclopropylbutan-2-ol dropwise to the reaction mixture at 0°C to control the exothermic nature of amine-based reactions.

  • Self-Validating pH Monitoring: After the reaction is complete, quench the mixture slowly with a mild acid (e.g., 1M HCl or saturated NH4Cl). Continuously monitor the pH using universal indicator paper until the solution reaches a neutral pH (7-8). This validates that the corrosive free amine has been fully protonated into a benign salt.

Workflow N1 1. Fume Hood Preparation Verify flow rate >100 fpm N2 2. PPE Verification Inspect Nitrile Gloves (>0.4mm) N1->N2 N3 3. Reagent Dispensing Use positive displacement pipette N2->N3 PPE Cleared N4 4. Reaction Execution Maintain inert atmosphere (N2/Ar) N3->N4 Reagent Added N5 5. Quenching Process Neutralize with mild acid N4->N5 Reaction Complete N6 6. Waste Segregation Label as Basic Organic Waste N5->N6 pH Neutralized

Experimental workflow for the safe handling and neutralization of 1-amino-4-cyclopropylbutan-2-ol.

Section 4: Emergency Response & Spill Mitigation

In the event of an operational failure, immediate action is required to halt liquefactive necrosis and environmental contamination.

Step-by-Step Dermal Exposure Protocol:

  • Immediate Flushing: Immediately transition to the emergency safety shower. Flush the affected area with copious amounts of water for a minimum of 15 minutes[5]. Water dilutes the alkaline concentration and physically washes away the unreacted chemical.

  • Clothing Removal: While flushing, remove all contaminated clothing and jewelry. Do not pull contaminated shirts over the head; cut them off to prevent secondary exposure to the eyes or face[4].

  • Medical Escalation: Provide the SDS to emergency medical personnel, highlighting the Skin Corr. 1B and Acute Tox. 4 classifications[1].

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure fume hood exhaust is maximized.

  • Containment: Surround the spill with an inert, chemical-binding absorbent material (e.g., diatomaceous earth or universal binders)[5]. Do NOT use combustible materials like sawdust, as the heat of neutralization or oxidation could ignite them.

  • Neutralization: Carefully apply a weak acid (e.g., citric acid powder or dilute acetic acid) to the spill from the perimeter inward.

  • Validation: Test the spill residue with pH paper. Once neutralized (pH 6-8), scoop the absorbent into a chemically resistant, sealable container for disposal.

Section 5: Disposal & Waste Management Plan

Proper logistical planning for waste ensures environmental compliance and prevents downstream reactions in waste storage facilities.

  • Segregation: 1-Amino-4-cyclopropylbutan-2-ol waste must be strictly segregated from halogenated solvents and heavy metal waste. Store in a dedicated "Basic Organic Waste" container.

  • Container Specifications: Use high-density polyethylene (HDPE) containers. Avoid metal containers, as alkaline amino alcohols can act as corrosion accelerators over time.

  • Labeling: Clearly label the container with the chemical name, CAS number (1693599-41-5), and the hazard pictograms for Corrosivity (GHS05) and Toxicity/Irritation (GHS07)[1].

Sources

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